molecular formula C8H6BrClO B017061 2-Bromo-2'-chloroacetophenone CAS No. 5000-66-8

2-Bromo-2'-chloroacetophenone

Cat. No.: B017061
CAS No.: 5000-66-8
M. Wt: 233.49 g/mol
InChI Key: WZWWEVCLPKAQTA-UHFFFAOYSA-N
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Description

2-Bromo-2'-chloroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWWEVCLPKAQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370945
Record name 2-Bromo-2'-chloroacetophenone
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Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5000-66-8
Record name 2-Bromo-1-(2-chlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5000-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2'-chloroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-chloroacetophenone is a halogenated acetophenone (B1666503) derivative that serves as a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds and other complex molecules.[1][2] Its utility stems from the presence of two reactive sites: the bromine atom at the alpha-position to the carbonyl group and the chlorine atom on the phenyl ring.[2] A thorough understanding of its physical properties is essential for its effective handling, application in synthetic protocols, and for the purification of reaction products. This guide provides a detailed overview of the key physical characteristics of this compound, supported by experimental data and a procedural outline for its synthesis.

Physicochemical Properties

The physical and chemical characteristics of this compound (CAS Number: 5000-66-8) are summarized in the table below.[3][4][5] These properties are crucial for its storage, handling, and use in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₈H₆BrClO[3][4][5]
Molecular Weight 233.49 g/mol [3][4][5]
Appearance Colorless to pale yellow liquid[3][6][7]
Boiling Point 105 °C at 1 mmHg[3][8][9]
Density 1.602 g/mL at 25 °C[3][8]
Refractive Index (n20/D) 1.5900[3][8]
Solubility Soluble in Acetone, Chloroform, Ethyl Acetate, Methanol[3][10]
Flash Point >110 °C (>230 °F)[3]
Storage Temperature 2-8°C[3][8]

Note on Melting Point: While most sources describe this compound as a liquid at room temperature, a definitive melting point is not consistently reported. For context, the related isomer, 2-Bromo-4'-chloroacetophenone, is a crystalline solid with a melting point range of 95°C to 99°C.[11]

Experimental Protocols

A fundamental understanding of the synthetic pathway to this compound is critical for researchers. The following is a representative experimental protocol for its synthesis via the bromination of 2'-chloroacetophenone (B1665101).

Synthesis of this compound

Materials:

Procedure:

  • In a reaction vessel, 1.2 g (10 mmol) of 2'-chloroacetophenone is combined with 0.121 g (0.5 mmol) of Cu(NO₃)₂·3H₂O.

  • An oxygen bulb is attached to the reaction system.

  • While stirring the mixture, 1.5 mL (12 mmol) of an 8 mol/L aqueous hydrobromic acid solution is added dropwise.

  • The reaction mixture is then heated to and maintained at 70 °C with continuous stirring. The progress of the reaction is monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, the mixture is cooled to room temperature and extracted with dichloromethane.

  • The organic extract is washed sequentially with a 5% sodium sulfite solution, a saturated sodium bicarbonate solution, and water.

  • The washed organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure (vacuum).

  • The resulting residue is purified by column chromatography using silica gel as the stationary phase and a mixture of petroleum ether and dichloromethane (3:1 v/v) as the eluent.

  • The purified product, this compound, is collected. This protocol has been reported to yield approximately 1.81 g (91%) of the target compound.[9]

Mandatory Visualization

Synthesis Workflow of this compound

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactant1 2'-chloroacetophenone Reaction Stirring at 70 °C Reactant1->Reaction Reactant2 Cu(NO3)2·3H2O (catalyst) Reactant2->Reaction Reactant3 HBr (aq) Reactant3->Reaction Reactant4 O2 Reactant4->Reaction Extraction Extraction with CH2Cl2 Reaction->Extraction Wash1 Wash with Na2SO3 solution Extraction->Wash1 Wash2 Wash with NaHCO3 solution Wash1->Wash2 Wash3 Wash with Water Wash2->Wash3 Drying Drying with MgSO4 Wash3->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography (Silica gel, Petroleum ether/CH2Cl2) Evaporation->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 2-Bromo-2'-chloroacetophenone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2'-chloroacetophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structure, featuring a reactive α-bromo ketone and a chlorinated phenyl ring, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds, particularly those with significant pharmacological interest. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a special focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and subsequent transformation into biologically active molecules are presented, alongside a clear visualization of the synthetic workflow.

Chemical Identity and Properties

This compound, a colorless to pale yellow liquid, is a reactive chemical intermediate. Its fundamental identifiers and physicochemical properties are summarized below.

PropertyValueReference(s)
CAS Number 5000-66-8[1]
Molecular Formula C8H6BrClO[1]
Molecular Weight 233.49 g/mol [1]
IUPAC Name 2-bromo-1-(2-chlorophenyl)ethanone[1]
Synonyms 2-Chlorophenacyl bromide, o-Chlorophenacyl bromide
Appearance Colorless to pale yellow liquid
Boiling Point 105 °C at 1 mmHg
Density 1.602 g/mL at 25 °C
Refractive Index n20/D 1.590
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol.

Synthesis of this compound

The primary synthetic route to this compound involves the α-bromination of 2'-chloroacetophenone (B1665101). Several effective protocols have been established, offering high yields and purity.

Experimental Protocol: Bromination of 2'-Chloroacetophenone

This protocol outlines a common method for the synthesis of this compound.

Materials:

  • 2'-Chloroacetophenone

  • Bromine

  • Benzene (or a suitable alternative solvent)

  • Sodium carbonate solution

  • Ice water

Procedure:

  • In a reaction vessel, dissolve 2'-chloroacetophenone in benzene.

  • Under stirring and at room temperature, add a portion of bromine to the solution.

  • Continue the dropwise addition of bromine. The reaction can be gently heated if necessary to initiate or sustain the reaction, which is indicated by the fading of the bromine color.

  • After the complete addition of bromine, continue stirring for an additional hour to ensure the reaction goes to completion.

  • Quench the reaction by adding ice water.

  • Separate the organic layer (benzene).

  • Wash the organic layer with a sodium carbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water.

  • Remove the solvent under reduced pressure to yield this compound.

Applications in Drug Development

The principal application of this compound in drug development lies in its use as a precursor for the synthesis of imidazo[1,2-a]pyrimidines. This class of heterocyclic compounds is of significant interest to the pharmaceutical industry due to its broad spectrum of biological activities.

The imidazo[1,2-a]pyrimidine (B1208166) scaffold is a key structural motif in a number of compounds with therapeutic potential, exhibiting properties such as:

  • Anti-inflammatory [2]

  • Antimicrobial [3]

  • Antifungal [4]

  • Anticancer [5]

  • Antiviral [3]

  • Anxiolytic and Anticonvulsant [4]

The synthesis of the imidazo[1,2-a]pyrimidine core is efficiently achieved through the condensation of an aminopyrimidine with an α-haloketone, such as this compound.

Experimental Protocol: Synthesis of 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine

This protocol details the synthesis of a representative imidazo[1,2-a]pyrimidine derivative using this compound.

Materials:

Procedure:

  • Dissolve 2-aminopyrimidine and this compound in acetone in a reaction flask.

  • Stir the mixture at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates out of the solution.

  • Filter the precipitate and wash it with cold acetone to remove any unreacted starting materials.

  • Dry the solid product to obtain the purified 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine.

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, notably the carbonyl (C=O) stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Gas Chromatography (GC): GC is often used to assess the purity of the synthesized compound.

Safety and Handling

This compound is a corrosive and lachrymatory substance.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Workflow and Logical Relationships

The following diagrams illustrate the synthetic pathway from the starting materials to the biologically active imidazo[1,2-a]pyrimidine derivatives, as well as the logical relationship of its application in drug discovery.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Drug Discovery Start 2'-Chloroacetophenone Process1 Bromination Start->Process1 Reagent: Br2 Product1 This compound Process1->Product1 Process2 Condensation Reaction Product1->Process2 Start2 2-Aminopyrimidine Start2->Process2 Product2 Imidazo[1,2-a]pyrimidine Derivatives Process2->Product2 End Biologically Active Compounds (Anti-inflammatory, Antimicrobial, etc.) Product2->End Pharmacological Screening Logical_Relationship A This compound (Key Intermediate) B Synthesis of Heterocyclic Scaffolds A->B C Imidazo[1,2-a]pyrimidines B->C Primary Example D Drug Discovery & Development C->D E Broad Spectrum of Biological Activities C->E Possess D->E Leads to

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-2'-chloroacetophenone from o-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-2'-chloroacetophenone, a key intermediate in pharmaceutical and organic synthesis, starting from o-chloroacetophenone. This document details various bromination strategies, presenting quantitative data in structured tables for easy comparison, and offers detailed experimental protocols for key methodologies. Visual diagrams of reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound (CAS No: 5000-66-8) is a valuable building block in the synthesis of a variety of organic molecules and active pharmaceutical ingredients.[1] The targeted synthesis of this compound involves the selective α-bromination of the acetyl group of o-chloroacetophenone. The choice of brominating agent and reaction conditions is critical to achieving high yields and purity while minimizing side reactions. This guide explores and compares several effective methods for this transformation.

Synthesis Pathways and Mechanisms

The α-bromination of ketones like o-chloroacetophenone typically proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, facilitating enolization. The electron-rich enol then attacks a bromine source. The primary synthesis routes detailed herein utilize different sources of electrophilic bromine, including molecular bromine, hydrobromic acid in the presence of an oxidizing system, and solid N-bromo-reagents.

Pathway 1: Direct Bromination with Liquid Bromine

Direct bromination using liquid bromine is a classical and highly effective method for the α-bromination of ketones. This method is often carried out in a suitable solvent, and in the case of o-chloroacetophenone, can be performed in an aqueous medium.

G o-chloroacetophenone o-chloroacetophenone This compound This compound o-chloroacetophenone->this compound Br2, H2O

Diagram 1. Direct bromination with liquid bromine.
Pathway 2: Bromination with Hydrobromic Acid and a Copper(II) Nitrate (B79036) Catalyst

This method provides an alternative to using elemental bromine directly, employing hydrobromic acid as the bromine source in conjunction with a copper(II) nitrate catalyst and oxygen. This system generates the reactive brominating species in situ.

G o-chloroacetophenone o-chloroacetophenone This compound This compound o-chloroacetophenone->this compound HBr, Cu(NO3)2·3H2O, O2

Diagram 2. Bromination using HBr and a copper catalyst.
Pathway 3: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and selective solid brominating agent. The reaction is typically initiated by a radical initiator or acid catalysis. Although the provided specific protocol is for the meta-isomer, it is a widely applicable method for α-bromination of acetophenones.

G o-chloroacetophenone o-chloroacetophenone This compound This compound o-chloroacetophenone->this compound NBS, Benzoyl Peroxide, Acetic Acid

Diagram 3. Bromination using N-Bromosuccinimide (NBS).
Pathway 4: Bromination with Pyridine (B92270) Hydrobromide Perbromide

Pyridine hydrobromide perbromide is another solid, stable, and easy-to-handle source of bromine. It offers advantages in terms of safety and selectivity compared to liquid bromine. Research on the para-isomer has shown this to be a highly effective reagent.[1]

G o-chloroacetophenone o-chloroacetophenone This compound This compound o-chloroacetophenone->this compound Pyridine hydrobromide perbromide, Acetic Acid

Diagram 4. Bromination using Pyridine Hydrobromide Perbromide.

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes the quantitative data for the different synthesis pathways, allowing for a direct comparison of their efficiencies and reaction conditions.

ParameterPathway 1: Liquid BrominePathway 2: HBr/Cu(NO3)2Pathway 3: NBS (m-isomer)Pathway 4: Pyridine Hydrobromide Perbromide (p-isomer)
Brominating Agent Liquid Bromine (Br₂)Hydrobromic Acid (HBr)N-Bromosuccinimide (NBS)Pyridine hydrobromide perbromide
Catalyst/Initiator NoneCopper(II) nitrate trihydrate, O₂Benzoyl PeroxideNone
Solvent WaterNone specifiedAcetic AcidAcetic Acid
Temperature 20°C70°CReflux90°C
Reaction Time 0.75 hoursMonitored by TLC/GC6 hours3 hours
Reported Yield 99%[2]91%[2][3]86.6%[4]85%[1]
Purity Not specifiedPurified by column chromatography99.4%[4]Not specified

Experimental Protocols

Detailed methodologies for the key synthesis pathways are provided below.

Protocol for Pathway 1: Direct Bromination with Liquid Bromine in Water

This protocol is adapted from a large-scale synthesis.[2]

1. Reaction Setup:

  • To a 3-liter three-necked flask, add 230.0 g (1.5 mol) of o-chloroacetophenone and 1188 mL of water.

  • The reaction is maintained at 20°C.

2. Bromination:

  • Add 84.4 mL (1.6 mol) of liquid bromine dropwise over a period of 30 minutes.

  • After the addition is complete, stir the mixture for an additional 15 minutes.

3. Work-up and Purification:

  • Extract the reaction mixture with 400 mL of dichloromethane (B109758).

  • Wash the organic layer with a 4.7 mol/L aqueous solution of sodium carbonate.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the product as a pale yellow oily liquid.

Protocol for Pathway 2: Bromination with HBr and Copper(II) Nitrate

This protocol is based on a 10 mmol scale reaction.[2][3]

1. Reaction Setup:

  • In a reaction vessel, mix 1.2 g (10 mmol) of o-chloroacetophenone and 0.121 g (0.5 mmol) of Cu(NO₃)₂·3H₂O.

  • Attach an oxygen-filled balloon (approximately 0.5-1 L).

2. Bromination:

  • Slowly add 1.5 mL of an 8 mol/L aqueous hydrobromic acid solution (12 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to 70°C and stir continuously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

3. Work-up and Purification:

  • After the reaction is complete, extract the mixture with dichloromethane.

  • Wash the organic extract sequentially with a 5% sodium sulfite (B76179) solution, saturated sodium bicarbonate solution, and water.[2][3]

  • Dry the organic layer with anhydrous magnesium sulfate.[2][3]

  • Remove the solvent under vacuum.

  • Purify the residue by column chromatography on silica (B1680970) gel, using a mixture of petroleum ether and dichloromethane (3:1 v/v) as the eluent.

Protocol for Pathway 3: Bromination with N-Bromosuccinimide (Adapted from m-isomer synthesis)

This protocol is adapted from the synthesis of 2-bromo-3'-chloroacetophenone.[4]

1. Reaction Setup:

  • In a 1000 mL three-necked flask equipped with a reflux condenser, thermometer, and stirrer, add 230 mL of acetic acid, 100 g (0.65 mol) of m-chloroacetophenone, 134 g (0.75 mol) of NBS, and 1 g of benzoyl peroxide.

2. Bromination:

  • Heat the mixture to reflux for 3 hours.

  • Add an additional 0.5 g of benzoyl peroxide and continue to reflux for another 3 hours.

3. Work-up and Purification:

  • Remove most of the acetic acid by distillation.

  • Pour the reaction mixture into a large amount of water and stir to precipitate the crude product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

Protocol for Pathway 4: Bromination with Pyridine Hydrobromide Perbromide (Adapted from p-isomer synthesis)

This protocol is adapted from the synthesis of 4-chloro-α-bromo-acetophenone.[1]

1. Reaction Setup:

  • In a 50 mL round-bottom flask equipped with a condensing tube, combine 0.77 g (5.0 mmol) of 4-chloroacetophenone, 1.76 g (5.5 mmol) of pyridine hydrobromide perbromide, and 20 mL of acetic acid.

2. Bromination:

  • Stir the reaction mixture at 90°C.

  • Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • The original source does not specify the work-up procedure, but a typical work-up would involve pouring the reaction mixture into water, extracting with a suitable organic solvent (e.g., ethyl acetate), washing the organic layer with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure. Further purification could be achieved by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents o-chloroacetophenone, Brominating Agent, Solvent, Catalyst Start->Reagents ReactionVessel Reaction at Controlled Temperature Reagents->ReactionVessel Monitoring Monitor Progress (TLC/GC) ReactionVessel->Monitoring Completion Completion Monitoring->Completion Quenching Quenching/ Aqueous Wash Completion->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification Purification (Chromatography/ Recrystallization) Concentration->Purification FinalProduct Pure Product Purification->FinalProduct

Diagram 5. General experimental workflow.

Conclusion

This guide has detailed four distinct and effective pathways for the synthesis of this compound from o-chloroacetophenone. The choice of method will depend on factors such as desired scale, available reagents, safety considerations, and required purity. Direct bromination with liquid bromine offers the highest reported yield, while methods using solid brominating agents like NBS and pyridine hydrobromide perbromide provide advantages in handling and safety. The copper-catalyzed HBr method is also a high-yielding alternative. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

A Comprehensive Technical Guide on the Solubility and Stability of 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility and stability of 2-Bromo-2'-chloroacetophenone, a key intermediate in pharmaceutical synthesis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering insights into the handling, storage, and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₈H₆BrClO.[1] It is identified by the CAS Number 5000-66-8.[1][2][3] The molecular weight of the compound is 233.49 g/mol .[1][2][3]

Physically, it is a liquid that can range in appearance from colorless to a light yellow or amber color.[3] It is often described as an oily liquid and is known to be a lachrymator, meaning it can cause tearing.[3] Key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
CAS Number 5000-66-8
Appearance Colorless to light yellow liquid
Boiling Point 105 °C at 1 mmHg
Density 1.602 g/mL at 25 °C

Solubility Profile

Currently, there is limited publicly available quantitative data on the solubility of this compound in common laboratory solvents. However, qualitative assessments indicate its solubility in a range of organic solvents.

Qualitative Solubility

Based on available information, this compound is soluble in the following organic solvents:

  • Acetone[1][4][5]

  • Chloroform[1][4][5]

  • Ethyl Acetate[1][4][5]

  • Methanol[1][4][5]

It is reported to be almost insoluble in water.

The table below summarizes the known qualitative solubility of this compound.

SolventQualitative Solubility
AcetoneSoluble
ChloroformSoluble
Ethyl AcetateSoluble
MethanolSoluble
WaterAlmost Insoluble
Experimental Protocol for Determining Quantitative Solubility

To obtain precise solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended.

Objective: To determine the quantitative solubility of this compound in various laboratory solvents at a specified temperature.

Materials:

  • This compound

  • Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

  • Data Calculation:

    • Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC analysis) x (Dilution factor)

Stability Profile

This compound is generally considered to be stable under normal laboratory conditions. However, its stability can be influenced by factors such as temperature, light, and the presence of other chemical agents.

General Stability

The compound is known to be stable under recommended storage conditions, which are typically in a refrigerator at 2-8°C, in a dry, and well-ventilated area.[2]

Incompatibilities

It is crucial to avoid contact with the following substances as they may lead to degradation or hazardous reactions:

  • Strong oxidizing agents

  • Strong bases

Conditions to Avoid

To maintain the integrity of the compound, the following conditions should be avoided:

  • Excess heat

Hazardous Decomposition Products

Upon decomposition, this compound may produce the following hazardous substances:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen chloride gas

Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is recommended to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of heat, light, and in different solvent environments.

Materials:

  • This compound

  • Selected solvents (protic and aprotic)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Forced Degradation Studies:

    • Thermal Stress: Prepare solutions of the compound in the selected solvents and expose them to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

    • Photostability: Expose solutions of the compound to controlled light conditions (e.g., ICH Q1B option 2) in a photostability chamber.

    • Solvent Effects: Prepare solutions in a range of protic (e.g., methanol, ethanol) and aprotic (e.g., acetonitrile, DMSO) solvents and store them at a controlled temperature.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each of the stressed samples.

    • Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact compound from any potential degradation products. A PDA detector can help in identifying the formation of new peaks, and an MS detector can aid in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining intact this compound at each time point.

    • Determine the degradation rate and identify the major degradation products formed under each stress condition.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_qual Qualitative Solubility Screening (e.g., visual miscibility) sol_quant Quantitative Solubility Determination (e.g., shake-flask with HPLC) sol_qual->sol_quant sol_data Solubility Data Table sol_quant->sol_data report Comprehensive Technical Report sol_data->report stab_forced Forced Degradation Studies (Heat, Light, Solvents) stab_hplc Stability-Indicating HPLC Method Development stab_analysis Analysis of Stressed Samples stab_forced->stab_analysis stab_hplc->stab_analysis stab_profile Degradation Profile and Pathway Identification stab_analysis->stab_profile stab_profile->report start Compound: this compound cluster_solubility cluster_solubility start->cluster_solubility cluster_stability cluster_stability start->cluster_stability

Caption: Workflow for Solubility and Stability Assessment.

This guide provides a foundational understanding of the solubility and stability of this compound. For critical applications, it is highly recommended that researchers perform their own detailed quantitative analyses using the protocols outlined herein.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety precautions and handling guidelines for 2-Bromo-2'-chloroacetophenone (CAS No. 5000-66-8). Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing the risk of exposure to this hazardous chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[1] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is also a lachrymator, meaning it can induce tearing.[2]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Source: Fisher Scientific, Sigma-Aldrich

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol [2][3]
Appearance Light yellow liquid[1][4]
Boiling Point 162 - 166 °C @ 20 mmHg[1]
Density 1.602 g/mL at 25 °C[5][6]
Flash Point >110 °C (>230 °F) - closed cup[5]
Refractive Index n20/D 1.590[5]
Solubility Soluble in Acetone, Chloroform, Ethyl Acetate, Methanol

Source: Fisher Scientific, Sigma-Aldrich, ChemBK[1][5]

Safe Handling and Storage Protocols

Strict adherence to the following handling and storage protocols is mandatory to prevent exposure and ensure chemical stability.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[1][2]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this substance.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield (European Standard EN166).[1][2]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. For small-scale laboratory use, a half mask with an organic gases and vapors filter (Type A Brown) is recommended.[2]
General Handling Practices
  • Avoid all personal contact, including inhalation of vapors or mists.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1][7]

  • Wash hands thoroughly after handling.[1][7]

  • Keep containers tightly closed when not in use.[1][7]

  • Avoid physical damage to containers.[7]

Storage
  • Store in a designated corrosives area.[1]

  • Keep refrigerated at 2-8°C.[5][6]

  • Store in a dry, cool, and well-ventilated place.[1][4]

  • Keep containers tightly closed.[1][7]

  • Incompatible materials to avoid: Strong oxidizing agents and strong bases.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Response Protocol

A spill of this compound requires a prompt and systematic response to contain and clean the affected area. The following workflow outlines the necessary steps.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area & Alert Personnel start->evacuate assess Assess Spill Severity (Size, Location) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report Incident to Safety Officer dispose->report end Spill Response Complete report->end

Spill Response Workflow for this compound.
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[1]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Waste from this compound must be disposed of as hazardous waste.[4] All disposals should be in accordance with federal, state, and local environmental regulations. Do not allow the material to enter drains or water systems.[8]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, it is known to be a corrosive material. Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[2]

This guide is intended to provide a comprehensive overview of the safety precautions and handling guidelines for this compound. It is imperative that all personnel handling this chemical are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) before commencing any work.

References

An In-depth Technical Guide to 2-Bromo-2'-chloroacetophenone in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2'-chloroacetophenone, a key intermediate in organic synthesis. The document details its chemical and physical properties, historical context of its synthesis, detailed experimental protocols for its preparation, and the fundamental reaction mechanisms governing its formation.

Physicochemical Properties of this compound

This compound, also known by synonyms such as o-chlorophenacyl bromide and 2-bromo-1-(2-chlorophenyl)ethanone, is a halogenated ketone widely utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] Its reactivity is largely dictated by the presence of a bromine atom on the α-carbon to the carbonyl group, making it an excellent electrophile for nucleophilic substitution reactions.

A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₆BrClO[2]
Molar Mass 233.49 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 105 °C at 1 mmHg[2]
Density 1.602 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.590[2]
Flash Point >110 °C (>230 °F)[3]
Solubility Soluble in acetone, chloroform, ethyl acetate, methanol (B129727).
CAS Number 5000-66-8

Discovery and History of Synthesis

The synthesis of this compound is a two-step process, beginning with the Friedel-Crafts acylation to produce 2'-chloroacetophenone (B1665101), followed by the selective α-bromination of the ketone. The historical development of these synthetic methods reflects the advancements in organic chemistry.

Early methods for the α-bromination of acetophenones often involved direct reaction with elemental bromine, a method that is effective but poses significant safety and environmental hazards due to the high toxicity and corrosivity (B1173158) of bromine. Over time, milder and more selective brominating agents were developed and applied to the synthesis of compounds like this compound. The evolution of these reagents, from elemental bromine to reagents like N-bromosuccinimide (NBS) and pyridine (B92270) hydrobromide perbromide, represents a significant progression in synthetic methodology, offering improved safety, selectivity, and yields.

Experimental Protocols for Synthesis

The most common and direct route to this compound is the α-bromination of 2'-chloroacetophenone. Several protocols with different brominating agents have been reported. Below are detailed methodologies for key synthetic procedures.

Synthesis of the Precursor: 2'-Chloroacetophenone

The necessary precursor, 2'-chloroacetophenone, can be synthesized via a Friedel-Crafts acylation of chlorobenzene (B131634) with acetyl chloride or acetic anhydride, typically using a Lewis acid catalyst such as aluminum chloride.

α-Bromination of 2'-Chloroacetophenone

This method involves the direct use of liquid bromine.

Procedure:

  • In a well-ventilated fume hood, dissolve 2'-chloroacetophenone (1 mole equivalent) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 mole equivalent) in methanol dropwise with constant stirring.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation under reduced pressure or by column chromatography.

NBS is a safer and more convenient source of electrophilic bromine.

Procedure:

  • Dissolve 2'-chloroacetophenone (1 mole equivalent) and N-bromosuccinimide (1.1 mole equivalents) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Reflux the mixture with stirring until the reaction is complete (indicated by the disappearance of the starting material on TLC and the floating of succinimide).

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

  • Further purification can be achieved by vacuum distillation or chromatography.

This solid reagent is easier to handle than liquid bromine.

Procedure:

  • Suspend pyridine hydrobromide perbromide (1 mole equivalent) in glacial acetic acid.

  • Add 2'-chloroacetophenone (1 mole equivalent) to the suspension with stirring.

  • Warm the mixture gently until the reaction is initiated, as indicated by the disappearance of the orange color.

  • Continue stirring at room temperature until the reaction is complete.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Reaction Mechanisms and Pathways

The α-bromination of ketones like 2'-chloroacetophenone can proceed via different mechanisms depending on the reaction conditions (acidic or basic catalysis). The most common method involves acid catalysis.

Acid-Catalyzed α-Bromination

Under acidic conditions, the reaction proceeds through an enol intermediate. The mechanism involves three key steps:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.

  • Enolization: A base (typically the solvent or the conjugate base of the acid catalyst) removes an α-proton to form the enol intermediate. This is the rate-determining step of the reaction.

  • Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine, leading to the formation of the α-brominated ketone and regeneration of the acid catalyst.

Below is a Graphviz diagram illustrating this signaling pathway.

Acid_Catalyzed_Bromination cluster_0 Step 1: Protonation cluster_1 Step 2: Enolization (Rate-determining) cluster_2 Step 3: Nucleophilic Attack Ketone 2'-Chloroacetophenone H_plus H+ Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Base Base Enol Enol Intermediate Protonated_Ketone->Enol - H+ (by Base) Br2 Br₂ Bromonium_Intermediate Bromonium Ion Intermediate Enol->Bromonium_Intermediate + Br₂ Final_Product This compound Bromonium_Intermediate->Final_Product - H+

References

spectral data interpretation for 2-Bromo-2'-chloroacetophenone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-Bromo-2'-chloroacetophenone, a halogenated aromatic ketone of interest in synthetic chemistry and drug development. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its structural elucidation and purity assessment.

Summary of Spectral Data

The following tables summarize the key spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65 - 7.62m1HAr-H
7.47 - 7.43m2HAr-H
7.40 - 7.35m1HAr-H
4.53s2H-COCH₂Br

Data extracted from a supporting information document of a peer-reviewed journal article.[1]

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
194.0C=O
137.2Ar-C
136.2Ar-C
132.8Ar-CH
130.6Ar-CH
130.5Ar-CH
130.3Ar-CH
34.7-COCH₂Br

Data extracted from a supporting information document of a peer-reviewed journal article.[1]

Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~1700StrongC=O (Ketone) Stretch
~1600, ~1470Medium-StrongAromatic C=C Bending
~1100-1000MediumC-Cl Stretch
~650-550MediumC-Br Stretch
Mass Spectrometry (MS) Data (Predicted)
m/zInterpretation
232/234/236Molecular ion (M⁺) peak with characteristic isotopic pattern for Br and Cl
153/155[M - CH₂Br]⁺
139/141[ClC₆H₄CO]⁺
111/113[ClC₆H₄]⁺
93[CH₂Br]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal (typically diamond or germanium). The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans to obtain a high signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions. The ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the spectral data of this compound.

Spectral_Interpretation Spectral Interpretation Workflow for this compound Structure This compound C₈H₆BrClO HNMR ¹H NMR Aromatic Protons (4H, m, ~7.3-7.7 ppm) Methylene Protons (2H, s, ~4.5 ppm) Structure:f1->HNMR Proton Environments CNMR ¹³C NMR Carbonyl Carbon (~194 ppm) Aromatic Carbons (6C, ~130-138 ppm) Methylene Carbon (~35 ppm) Structure:f1->CNMR Carbon Environments IR IR Spectroscopy C=O Stretch (~1700 cm⁻¹) Aromatic C=C (~1600, 1470 cm⁻¹) C-Cl Stretch (~1050 cm⁻¹) C-Br Stretch (~600 cm⁻¹) Structure:f1->IR Functional Groups MS Mass Spectrometry Molecular Ion (m/z 232/234/236) [ClC₆H₄CO]⁺ (m/z 139/141) [CH₂Br]⁺ (m/z 93) Structure:f1->MS Molecular Weight & Fragmentation

Caption: Logical workflow for the spectral interpretation of this compound.

References

2-Bromo-2'-chloroacetophenone: A Technical Guide to its Potential Hazards and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work with 2-Bromo-2'-chloroacetophenone should be conducted in a controlled environment by trained professionals, adhering to all institutional and regulatory safety protocols.

Introduction

This compound (CAS No. 5000-66-8) is a halogenated aromatic ketone.[1] Its bifunctional nature, possessing two electrophilic sites (the α-carbon and the carbonyl carbon), makes it a versatile reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds.[2][3][4] However, this reactivity also underlies its potential toxicological profile. This technical guide provides an in-depth overview of the known and potential hazards associated with this compound, with a focus on its toxicity.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for assessing its potential for exposure and absorption.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5000-66-8[1]
Molecular Formula C₈H₆BrClO[1]
Molecular Weight 233.49 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 105 °C @ 1 mmHg
Density 1.602 g/mL at 25 °C
Refractive Index n20/D 1.590

Toxicological Profile

Based on available safety data, this compound is classified as a hazardous substance with significant acute toxicity and corrosive effects.[5][6]

Acute Toxicity

The primary routes of acute exposure are oral ingestion, dermal contact, and inhalation.

  • Dermal Toxicity: While a specific dermal LD50 is not available, the compound is known to be absorbed through the skin and can cause severe burns.[7]

  • Inhalation Toxicity: Vapors and mists are expected to be irritating to the respiratory tract.[6] It is also described as a lachrymator, meaning it can cause tearing.

Skin Corrosion and Irritation

This compound is classified as Category 1B (Causes severe skin burns and eye damage) .[5] Contact with the skin can lead to immediate and severe irritation, progressing to chemical burns.[6]

Serious Eye Damage and Irritation

The compound is classified as Category 1 (Causes serious eye damage) .[6] Direct contact with the eyes can cause severe irritation, pain, and potentially irreversible eye damage.[6]

Respiratory Irritation

Exposure to vapors or aerosols may cause respiratory irritation.[6]

Genotoxicity and Mutagenicity

Specific genotoxicity data for this compound is not available. However, studies on the structurally related compound, 2-bromo-3'-chloropropiophenone (B15139) (BCP), an impurity of bupropion, have shown evidence of genotoxicity. BCP was found to be mutagenic in the Ames test with metabolic activation and positive in the in vitro micronucleus assay, indicating both clastogenic (chromosome-breaking) and aneugenic (affecting chromosome number) potential.[8][9] The genotoxicity of BCP was linked to the generation of reactive oxygen species (ROS).[8][9] Given the structural similarities, it is prudent to handle this compound as a potential genotoxic agent.

Experimental Protocols for Hazard Assessment

Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicological properties of chemicals.

Skin Corrosion/Irritation (OECD 404)

This test evaluates the potential of a substance to cause skin corrosion or irritation.

OECD_404_Workflow cluster_0 In Vitro/Ex Vivo Assessment cluster_1 In Vivo Testing (if necessary) in_vitro Validated in vitro/ex vivo tests for skin corrosion/irritation animal_selection Single albino rabbit in_vitro->animal_selection If results are inconclusive application Apply 0.5 mL (liquid) or 0.5 g (solid) to a ~6 cm² patch of skin animal_selection->application exposure 4-hour exposure application->exposure removal Remove test substance exposure->removal observation Observe for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days removal->observation scoring Score lesions based on a graded scale observation->scoring classification Classify as corrosive or irritant based on severity and reversibility of effects scoring->classification

Workflow for OECD 404 Skin Corrosion/Irritation Test.
Serious Eye Damage/Irritation (OECD 405)

This guideline is used to assess the potential of a substance to cause serious eye damage or irritation.

OECD_405_Workflow cluster_0 Weight-of-Evidence Analysis cluster_1 In Vivo Testing (if necessary) woe Review existing data (human, animal, in vitro) animal_selection Single albino rabbit woe->animal_selection If data is insufficient application Instill 0.1 mL (liquid) or 0.1 g (solid) into the conjunctival sac of one eye animal_selection->application observation Observe for corneal opacity, iritis, and conjunctival redness/chemosis at 1, 24, 48, and 72 hours application->observation scoring Score ocular lesions observation->scoring classification Classify based on severity and persistence of eye damage scoring->classification

Workflow for OECD 405 Eye Irritation/Damage Test.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.

OECD_471_Workflow start Prepare bacterial tester strains (e.g., Salmonella typhimurium, E. coli) with specific amino acid requirements exposure Expose bacteria to the test substance at various concentrations, with and without metabolic activation (S9 mix) start->exposure plating Plate the treated bacteria on a minimal agar (B569324) medium lacking the required amino acid exposure->plating incubation Incubate plates for 48-72 hours plating->incubation scoring Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the amino acid) incubation->scoring analysis Compare the number of revertants in treated plates to control plates scoring->analysis result A significant increase in revertants indicates mutagenic potential analysis->result

Workflow for OECD 471 Ames Test.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects both clastogenic and aneugenic effects in mammalian cells.

OECD_487_Workflow start Culture mammalian cells (e.g., human lymphocytes, CHO cells) exposure Treat cells with the test substance at various concentrations, with and without metabolic activation (S9 mix) start->exposure cytochalasin_b Add Cytochalasin B to block cytokinesis, resulting in binucleated cells exposure->cytochalasin_b harvest Harvest and stain cells cytochalasin_b->harvest scoring Score the frequency of micronuclei in binucleated cells using a microscope harvest->scoring analysis Statistically compare micronucleus frequency in treated vs. control cells scoring->analysis result A significant increase in micronuclei indicates clastogenic or aneugenic potential analysis->result

Workflow for OECD 487 In Vitro Micronucleus Test.

Potential Mechanism of Toxicity

The toxicity of this compound is likely driven by its chemical reactivity as an α-haloketone.

Alkylating Activity

α-Haloketones are known alkylating agents.[2] The electron-withdrawing carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.

Signaling Pathway Perturbation (Hypothesized)

The high reactivity of α-haloketones suggests they can interact with and modify cellular signaling proteins, potentially leading to toxicity.

Putative_Toxicity_Pathway cluster_cellular_targets Cellular Interactions cluster_downstream_effects Downstream Toxic Effects compound This compound (α-Haloketone) proteins Nucleophilic residues in proteins (e.g., Cys, His, Lys) compound->proteins Alkylation dna Nucleophilic sites in DNA (e.g., guanine) compound->dna Alkylation (potential) enzyme_inhibition Enzyme Inhibition / Altered Protein Function proteins->enzyme_inhibition oxidative_stress Oxidative Stress (ROS Generation) proteins->oxidative_stress dna_adducts DNA Adduct Formation dna->dna_adducts enzyme_inhibition->oxidative_stress cell_death Cell Death (Apoptosis/Necrosis) enzyme_inhibition->cell_death oxidative_stress->cell_death dna_adducts->cell_death Genotoxicity

Hypothesized Signaling Pathway Perturbation by this compound.

Handling and Safety Precautions

Given its hazardous properties, strict safety measures are imperative when handling this compound.

  • Engineering Controls: Work in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

    • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and bases.[6]

First Aid Measures

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Conclusion

This compound is a valuable synthetic reagent that poses significant health hazards. It is acutely toxic if swallowed and is corrosive to the skin and eyes. While specific quantitative toxicological data and mechanistic studies are limited, its reactivity as an α-haloketone suggests a potential for alkylation of biological macromolecules, leading to cellular damage. The genotoxicity of a structurally similar compound highlights the need for cautious handling. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and mitigate the risks associated with this chemical. Further research is warranted to fully elucidate its toxicological profile, including quantitative toxicity assessments and detailed mechanistic studies.

References

A Technical Guide to 2-Bromo-2'-chloroacetophenone: Sourcing and Procurement for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the timely and efficient acquisition of key chemical reagents is paramount to maintaining project momentum. This guide provides an in-depth overview of commercial suppliers and purchasing options for 2-Bromo-2'-chloroacetophenone (CAS No. 5000-66-8), a valuable building block in organic synthesis. Additionally, it outlines a typical procurement workflow and a representative experimental protocol for its use.

Commercial Suppliers and Purchasing Options

This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity needs. The following table summarizes key purchasing information from several prominent vendors. Please note that pricing is subject to change and may not include shipping and handling fees. It is always recommended to visit the supplier's website for the most current information.

SupplierCatalog Number(s)PurityQuantityPrice (USD)
Sigma-Aldrich (MilliporeSigma) 594482-1G, 594482-5G95%1 g$72.90
5 g$233.75
Thermo Scientific (Acros Organics) AC427890010, 42789005095%1 gVaries
5 gVaries
Crescent Chemical Company MS-594482-1GNot Specified1 g$80.74[1]
Biosynth Carbosynth FC20014Not Specified5 g$100
50 g$500[2]
TRC C365034Not Specified5 g$145[2]
25 g$360[2]
HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD. Not Specified99%per kg$66.00 - $99.00[2]
WUHAN FORTUNA CHEMICAL CO., LTD. Not Specified98.0%per kgVaries[2]
Jining Xinhe Pharmaceutical Co., LTD Not Specified98%25 kg/drum Varies[3]

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound from 2'-chloroacetophenone. This method is cited in the literature and provides a high yield of the desired product.[2][4]

Materials:

  • 2'-Chloroacetophenone

  • Bromine

  • Dichloromethane

  • Aqueous sodium carbonate solution (4.7 mol/L)

  • Anhydrous sodium sulfate

  • Water

  • 3L three-necked flask

  • Stirring apparatus

  • Dropping funnel

Procedure:

  • Add 230.0g (1.5 mol) of o-chloroacetophenone and 1188 mL of water to a 3L three-necked flask.

  • Maintain the reaction temperature at 20°C and, with stirring, add 84.4 mL (1.6 mol) of liquid bromine dropwise over a period of 0.5 hours.

  • Continue to stir the mixture for an additional 15 minutes after the bromine addition is complete.

  • Extract the reaction mixture with 400 mL of dichloromethane.

  • Wash the organic layer with a 4.7 mol/L aqueous sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The expected yield is approximately 346.3 g of a pale yellow oily liquid, representing a 99% yield.[4]

Procurement Workflow

The process of acquiring a chemical like this compound for a research laboratory typically follows a structured workflow. This ensures proper safety review, financial approval, and timely delivery. The following diagram illustrates this process.

ProcurementWorkflow cluster_researcher Researcher cluster_ehs EHS Review cluster_procurement Procurement Department cluster_lab Lab Operations start Identify Need for This compound search Search Suppliers (e.g., Sigma, Thermo) start->search Initiates select Select Product & Request Quote search->select sds_review Review Safety Data Sheet (SDS) select->sds_review Submit for Safety Approval po_create Create Purchase Order (PO) sds_review->po_create Approved po_approve Approve PO po_create->po_approve order Place Order with Supplier po_approve->order receive Receive Shipment order->receive Shipment log Log in Chemical Inventory receive->log end_node Store Appropriately log->end_node

Procurement workflow for acquiring research chemicals.

This guide provides a foundational understanding for researchers and professionals in sourcing and handling this compound. By understanding the commercial landscape and internal procurement processes, scientists can more effectively plan and execute their research endeavors.

References

Methodological & Application

Application Notes and Protocols for Alkylation Reactions Using 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-chloroacetophenone is a versatile bifunctional reagent utilized in organic synthesis, particularly for the introduction of a 2-chloro-phenacyl group to various nucleophiles. This α-halo ketone is a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules, many of which are of interest in medicinal chemistry and materials science. The presence of both a bromine atom at the α-position to the carbonyl group and a chlorine atom on the phenyl ring provides two distinct points for chemical modification. The α-bromo group is highly reactive towards nucleophilic substitution, making this compound an excellent alkylating agent for amines, phenols, thiols, and other nucleophiles. This document provides detailed protocols for N-, O-, and S-alkylation reactions using this reagent.

Physicochemical Properties and Safety Information

This compound is a lachrymatory agent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name2-bromo-1-(2-chlorophenyl)ethanone[1]
CAS Number5000-66-8[1]
Molecular FormulaC₈H₆BrClO[1]
Molecular Weight233.49 g/mol [1]
Boiling Point105 °C @ 1 mmHg[2]
Density1.602 g/mL at 25 °C[2]
AppearanceColorless to pale yellow liquid/oily liquid[2][3]

Alkylation Reaction Principles

The alkylation reactions using this compound proceed via a nucleophilic substitution mechanism, typically an Sₙ2 reaction. A nucleophile (Nu:), such as an amine, a phenoxide, or a thiolate, attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. The presence of a base is often required to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Experimental Protocols

The following are detailed protocols for N-alkylation, O-alkylation, and S-alkylation reactions using this compound.

Protocol 1: N-Alkylation of Anilines

This protocol is adapted from a similar procedure for the N-alkylation of 4-chloroaniline (B138754) with an analogous α-bromoacetophenone.[2]

Materials:

  • This compound

  • Substituted aniline (B41778) (e.g., 4-methylaniline)

  • Potassium carbonate (K₂CO₃), finely ground

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 equivalent) and dimethylformamide (to make an approximately 0.5 M solution).

  • Add finely ground potassium carbonate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.

Table 2: Representative Data for N-Alkylation of 4-Chloroaniline with 2-bromo-1-(4-chlorophenyl)ethanone [2]

NucleophileAlkylating AgentBaseSolventTemp.Time (h)Yield (%)
4-Chloroaniline2-bromo-1-(4-chlorophenyl)ethanoneK₂CO₃DMFRT284.5
Protocol 2: O-Alkylation of Phenols (General Procedure)

This is a general protocol for the O-alkylation of phenols with alkyl halides and can be adapted for use with this compound.

Materials:

  • This compound

  • Substituted phenol (B47542) (e.g., p-cresol)

  • Potassium carbonate (K₂CO₃), finely ground

  • Acetone (B3395972) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted phenol (1.0 equivalent) in acetone or DMF (to make an approximately 0.5 M solution).

  • Add finely ground potassium carbonate (1.5-2.0 equivalents).

  • Stir the suspension and add this compound (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.

Protocol 3: S-Alkylation of Thiols (General Procedure)

This protocol is a general procedure for the S-alkylation of thiols with alkyl halides and can be adapted for this compound.[4]

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Potassium thioacetate (B1230152) (if starting from the thiol and generating the thiolate in situ, a base like triethylamine (B128534) or potassium carbonate would be used instead)

  • Dimethylformamide (DMF) or Methanol

  • Hexanes

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in DMF or methanol.

  • To this solution, add this compound (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding brine solution.

  • Extract the aqueous layer with a suitable organic solvent like hexanes or ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioether.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an alkylation reaction using this compound.

Alkylation_Workflow General Workflow for Alkylation Reactions start Start: Dissolve Nucleophile & Base in Solvent add_reagent Add this compound start->add_reagent 1. Reagent Addition reaction Reaction at Specified Temperature and Time add_reagent->reaction 2. Reaction Initiation workup Work-up: Aqueous Quench & Extraction reaction->workup 3. Product Isolation purification Purification: Column Chromatography or Recrystallization workup->purification 4. Purification product Final Product: Alkylated Acetophenone purification->product 5. Characterization

Caption: A generalized workflow for alkylation reactions.

Reaction Mechanism

The alkylation reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The diagram below illustrates the general pathway.

Caption: Sₙ2 mechanism of alkylation.

Conclusion

This compound is a potent and versatile alkylating agent for a variety of nucleophiles. The protocols provided herein offer a foundation for the synthesis of diverse 2-chloro-phenacyl derivatives. Researchers and drug development professionals can utilize these methods to generate novel compounds for further investigation. It is crucial to adhere to strict safety precautions when handling this reagent due to its lachrymatory and corrosive nature. Optimization of the general procedures for specific substrates may be necessary to achieve optimal yields and purity.

References

Application of 2-Bromo-2'-chloroacetophenone in the Formation of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Bromo-2'-chloroacetophenone is a versatile bifunctional reagent extensively utilized in the synthesis of a variety of heterocyclic compounds. Its α-haloketone structure provides two reactive sites, the electrophilic carbonyl carbon and the carbon bearing the bromine atom, making it an ideal precursor for cyclization reactions. This document outlines the application of this compound in the formation of three key classes of heterocyclic compounds: quinoxalines, thiazoles, and imidazoles. These heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.

Quinoxalines: The reaction of this compound with o-phenylenediamines provides a straightforward and efficient route to 2-(2'-chlorophenyl)quinoxalines. This condensation reaction typically proceeds under mild conditions and can even be performed without a catalyst, offering a green chemistry approach to this important class of heterocycles. Quinoxaline (B1680401) derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[1][2][3] The antibacterial mechanism of some quinoxaline derivatives involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, and the generation of reactive oxygen species (ROS) that lead to oxidative DNA damage and cell death.[4][5]

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical and widely employed method for the formation of thiazole rings. In this reaction, this compound is condensed with a thioamide, most commonly thiourea (B124793), to yield 2-amino-4-(2'-chlorophenyl)thiazole.[6][7] Thiazole-containing compounds are present in numerous clinically approved drugs and are recognized for their broad spectrum of pharmacological activities. In the context of cancer therapy, thiazole derivatives have been shown to target and inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[8][9] Additionally, some thiazole derivatives can induce apoptosis by modulating the Bcl-2 protein family and can also interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest.[8][10][11]

Imidazoles: this compound can also serve as a key building block for the synthesis of imidazole (B134444) derivatives. The formation of the imidazole ring can be achieved through various synthetic strategies, often involving reaction with an amidine or a mixture of an aldehyde and ammonia. Imidazole-based compounds are particularly well-known for their antifungal properties.[1][12] The primary mechanism of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is a critical enzyme in the biosynthesis of ergosterol.[12][13] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][13]

Experimental Protocols and Data

Synthesis of 2-(2'-chlorophenyl)quinoxaline

This protocol describes a catalyst-free synthesis of 2-(2'-chlorophenyl)quinoxaline from this compound and o-phenylenediamine (B120857).[14][15]

Experimental Protocol:

  • To a solution of o-phenylenediamine (1.0 mmol) in 10 mL of ethanol (B145695) in a round-bottom flask, add this compound (1.0 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 2-(2'-chlorophenyl)quinoxaline.

Quantitative Data for Quinoxaline Synthesis:

The following table summarizes the yields for the synthesis of various quinoxaline derivatives from substituted 2-bromoacetophenones and o-phenylenediamine under catalyst-free conditions in ethanol.

EntryR in 2-bromo-R-acetophenoneYield (%)
12'-chlorophenyl85
24'-chlorophenyl92
34'-bromophenyl90
44'-methoxyphenyl88
5Phenyl95
Hantzsch Synthesis of 2-Amino-4-(2'-chlorophenyl)thiazole

This protocol details the Hantzsch synthesis of 2-amino-4-(2'-chlorophenyl)thiazole from this compound and thiourea.[7][16]

Experimental Protocol:

  • In a round-bottom flask, dissolve thiourea (1.1 mmol) in 15 mL of methanol.

  • To this solution, add this compound (1.0 mmol).

  • Heat the reaction mixture to reflux and stir for 3-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product will precipitate.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(2'-chlorophenyl)thiazole.

Quantitative Data for Hantzsch Thiazole Synthesis:

The following table presents the yields for the synthesis of various 2-aminothiazole (B372263) derivatives from substituted 2-bromoacetophenones and thiourea.

EntryR in 2-bromo-R-acetophenoneSolventYield (%)
12'-chlorophenylMethanol82
24'-chlorophenylEthanol88
34'-nitrophenylEthanol75
43'-methoxyphenylMethanol85
5PhenylEthanol91
Synthesis of 2,4-Di(2'-chlorophenyl)imidazole

This protocol outlines a general method for the synthesis of substituted imidazoles which can be adapted for this compound.

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 mmol), 2-chlorobenzaldehyde (B119727) (1.0 mmol), and ammonium (B1175870) acetate (B1210297) (2.0 mmol) in glacial acetic acid (10 mL).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a concentrated ammonium hydroxide (B78521) solution, which will cause the product to precipitate.

  • Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure 2,4-di(2'-chlorophenyl)imidazole.

Quantitative Data for Imidazole Synthesis:

The following table shows the yields for the synthesis of various tri-substituted imidazole derivatives.

EntryR1 in 2-bromo-R1-acetophenoneR2 in R2-aldehydeYield (%)
12'-chlorophenyl2'-chlorophenyl78
24'-chlorophenyl4'-chlorophenyl85
3PhenylPhenyl90
44'-methoxyphenyl4'-methoxyphenyl82
54'-nitrophenyl4'-nitrophenyl75

Visualizations

Experimental and Reaction Pathway Diagrams

G Synthesis of Heterocyclic Compounds from this compound cluster_quinoxaline Quinoxaline Synthesis cluster_thiazole Thiazole Synthesis (Hantzsch) cluster_imidazole Imidazole Synthesis start_q This compound + o-Phenylenediamine reaction_q Condensation (Ethanol, RT, Catalyst-free) start_q->reaction_q product_q 2-(2'-chlorophenyl)quinoxaline reaction_q->product_q start_t This compound + Thiourea reaction_t Cyclocondensation (Methanol, Reflux) start_t->reaction_t product_t 2-Amino-4-(2'-chlorophenyl)thiazole reaction_t->product_t start_i This compound + 2-Chlorobenzaldehyde + NH4OAc reaction_i Cyclization (Glacial Acetic Acid, Reflux) start_i->reaction_i product_i 2,4-Di(2'-chlorophenyl)imidazole reaction_i->product_i G Mechanisms of Biological Activity of Synthesized Heterocycles cluster_quinoxaline_moa Quinoxaline Derivatives (Antibacterial) cluster_thiazole_moa Thiazole Derivatives (Anticancer) cluster_imidazole_moa Imidazole Derivatives (Antifungal) quinoxaline Quinoxaline Derivative dna_gyrase Bacterial DNA Gyrase quinoxaline->dna_gyrase Inhibition ros Reactive Oxygen Species (ROS) Generation quinoxaline->ros cell_death_q Bacterial Cell Death dna_gyrase->cell_death_q dna_damage DNA Damage ros->dna_damage dna_damage->cell_death_q thiazole Thiazole Derivative pi3k PI3K/Akt/mTOR Pathway thiazole->pi3k Inhibition tubulin Tubulin Polymerization thiazole->tubulin Inhibition apoptosis Induction of Apoptosis (Bcl-2 modulation) thiazole->apoptosis cell_death_t Cancer Cell Death pi3k->cell_death_t cell_cycle_arrest G2/M Cell Cycle Arrest tubulin->cell_cycle_arrest apoptosis->cell_death_t cell_cycle_arrest->cell_death_t imidazole Imidazole Derivative lanosterol Lanosterol 14α-demethylase imidazole->lanosterol Inhibition ergosterol Ergosterol Biosynthesis lanosterol->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cell_death_i Fungal Cell Death membrane->cell_death_i

References

Application Notes and Protocols: 2-Bromo-2'-chloroacetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-2'-chloroacetophenone as a versatile reagent in medicinal chemistry research. Detailed protocols for its use in the synthesis of biologically active molecules and as a tool for chemical biology are presented.

Introduction

This compound is a halogenated acetophenone (B1666503) derivative that serves as a crucial building block in organic synthesis.[1] Its chemical structure, featuring a reactive α-bromoketone moiety, makes it a potent alkylating agent.[1] This reactivity is harnessed in medicinal chemistry to synthesize a diverse range of heterocyclic compounds and to covalently modify biological macromolecules, enabling the development of novel therapeutic agents and chemical probes.[1][2] The presence of the chloro-substituent on the phenyl ring can also influence the physicochemical properties and biological activity of the resulting derivatives.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its role as a precursor for various biologically active compounds.

1. Synthesis of Heterocyclic Compounds:

This compound is a key starting material for the synthesis of various heterocyclic systems with demonstrated pharmacological activities. A prominent example is its use in the synthesis of imidazo[1,2-a]pyrimidines, a class of compounds known for a wide range of biological effects.[3][4][5]

  • Anticancer Activity: Derivatives of imidazo[1,2-a]pyrimidine (B1208166) have been shown to exhibit potent anticancer activity.[3][4] For instance, certain derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[4]

  • Antibacterial Activity: Chalcone derivatives of imidazo[1,2-a]pyrimidines have demonstrated excellent antibacterial activity against various bacterial strains.

  • Anticonvulsant and Anti-inflammatory Activity: The imidazo[1,2-a]pyrimidine scaffold is also associated with anticonvulsant and anti-inflammatory properties.[3][6][7][8]

2. Development of Covalent Enzyme Inhibitors:

The electrophilic nature of the α-carbon in this compound allows it to react with nucleophilic residues in proteins, such as cysteine, leading to the formation of a stable covalent bond.[1][2] This property is exploited in the design of covalent enzyme inhibitors, which can offer advantages in terms of potency and duration of action.[2][9]

  • Mechanism of Action: The reaction typically proceeds via an SN2 mechanism, where the nucleophilic side chain of an amino acid residue attacks the α-carbon, displacing the bromide ion.[10] This irreversible modification can block the active site of an enzyme, leading to its inactivation.[11]

Data Presentation

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound is most commonly achieved through the bromination of 2'-chloroacetophenone. Various reaction conditions have been reported, offering a trade-off between reaction time, yield, and the use of different reagents and solvents.

Starting MaterialBrominating AgentCatalyst/SolventReaction TimeYield (%)Reference
o-chloroacetophenoneBromineWater0.75 h99%[12]
o-chloroacetophenoneHBr (8 mol/L)Cu(NO₃)₂·3H₂O / O₂-91%[12]
m-chloroacetophenoneNBSBenzoyl peroxide / Acetic acid6 h86.6%[13]
BromobenzeneAcetic anhydrideAlCl₃ / Carbon disulfide-69-79%[14]
BromoacetophenonesSulfonyl chloridesWater / Phase transfer catalyst-Quantitative[15]
Biological Activity of Compounds Derived from Phenacyl Halides

Compounds synthesized using this compound and related phenacyl halides have shown promising activity in various therapeutic areas. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives.

Compound ClassTarget/AssayCell Line/EnzymeIC₅₀ (µM)Reference
Pyrrole derivativesAnticancerMGC 80-3, HCT-116, CHO1.0 - 1.7[16]
Pyrrole derivativesAnticancerHepG2, DU145, CT-260.5 - 0.9[16]
Pyrrole derivativesAnticancerA5493.6[16]
N-phenacyldibromobenzimidazolesCytotoxicMCF-7Most sensitive[17][18]
N-phenacyldibromobenzimidazolesCytotoxicA-549Least sensitive[17][18]
Imidazo[4,5-b]pyridinesAntiproliferativeColon carcinoma0.4 - 0.7[19]
Phenoxy acetic acid derivativesCOX-2 InhibitionCOX-20.06 - 0.09[20]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine

This protocol describes the synthesis of an imidazo[1,2-a]pyrimidine derivative using this compound.

Materials:

  • This compound

  • Pyrimidin-2-ylamine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • In a round-bottom flask, dissolve pyrimidin-2-ylamine (1 equivalent) in ethanol.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Protocol 2: Covalent Labeling of a Cysteine-containing Peptide

This protocol provides a general procedure for the covalent modification of a peptide containing a cysteine residue using this compound.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dissolve the cysteine-containing peptide in the reaction buffer.

  • Add the this compound stock solution to the peptide solution to achieve the desired molar excess of the reagent.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 1-4 hours), protected from light.

  • Quench the reaction by adding a reducing agent (e.g., dithiothreitol) if necessary.

  • Analyze the reaction mixture by RP-HPLC to separate the labeled peptide from the unlabeled peptide and excess reagent.

  • Confirm the covalent modification and identify the site of labeling by mass spectrometry analysis of the purified labeled peptide.

Visualizations

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Frizzled->LRP5_6 Dishevelled Dishevelled LRP5_6->Dishevelled Activation Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1α) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Ub Ubiquitin Beta_Catenin->Ub Ubiquitination Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulation & Translocation Proteasome Proteasome Ub->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binding Target_Genes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->Target_Genes Activation Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazo_pyrimidine->TCF_LEF Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidine derivatives.

Experimental Workflow Diagrams

Synthesis_Workflow Start Start: This compound & Pyrimidin-2-ylamine Reaction Reaction: Reflux in Ethanol Start->Reaction Monitoring Monitoring: TLC Reaction->Monitoring Workup Work-up: Solvent Evaporation Monitoring->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spec Purification->Characterization Product Final Product: 2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine Characterization->Product

Caption: Workflow for the synthesis of 2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine.

Covalent_Labeling_Workflow Start Start: Cysteine-peptide & This compound Incubation Incubation: Reaction Buffer, RT Start->Incubation Quenching Quenching (Optional): DTT Incubation->Quenching Purification Purification: RP-HPLC Quenching->Purification Analysis Analysis: Mass Spectrometry Purification->Analysis Result Result: Identified Labeled Peptide Analysis->Result

Caption: Workflow for covalent labeling of a cysteine-containing peptide.

References

Application Notes and Protocols for the Synthesis of 2-Amino-4-(2-chlorophenyl)thiazole using 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-chloroacetophenone is a versatile bifunctional reagent widely employed in the synthesis of various heterocyclic compounds. Its α-bromo ketone moiety makes it an excellent electrophile for reactions with nucleophiles, leading to the formation of diverse molecular scaffolds of pharmaceutical interest. This document provides a detailed guide for the setup and execution of a reaction involving this compound, specifically its application in the Hantzsch thiazole (B1198619) synthesis to yield 2-amino-4-(2-chlorophenyl)thiazole. This protocol is designed to be a comprehensive resource, offering insights into the chemical properties of the starting material, a step-by-step experimental procedure, and expected outcomes.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling and for optimizing reaction conditions.

PropertyValueReference(s)
Molecular Formula C₈H₆BrClO[1][2]
Molecular Weight 233.49 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 105 °C at 1 mmHg[3][4]
Density 1.602 g/mL at 25 °C[3][4]
Solubility Soluble in acetone, chloroform, ethyl acetate, and methanol.[2]
Refractive Index (n20/D) 1.590[4]

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-(2-chlorophenyl)thiazole

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. This protocol details the reaction of this compound with thiourea (B124793) to form 2-amino-4-(2-chlorophenyl)thiazole.

Materials:

  • This compound (reactant)

  • Thiourea (reactant)

  • Ethanol (B145695) (solvent)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Thin-layer chromatography (TLC) apparatus

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10-20 mL).

  • Addition of Thiourea: To the stirred solution, add thiourea (1.2 mmol, 1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing ice-cold water (50-100 mL) with stirring. A precipitate of the crude product should form.

  • Neutralization: If the aqueous mixture is acidic, neutralize it with a saturated sodium bicarbonate solution to ensure complete precipitation of the amine product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with an ample amount of cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-amino-4-(2-chlorophenyl)thiazole.

  • Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR).

Data Presentation: Characterization of 2-amino-4-(aryl)thiazoles

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
2-Amino-4-(4-chlorophenyl)thiazoleC₉H₇ClN₂S210.68169-1717.82-7.79 (m, 2H), 7.43-7.40 (m, 2H), 7.10 (s, 2H, NH₂), 7.08 (s, 1H, thiazole-H)168.2, 148.4, 133.6, 131.4, 128.4, 127.1, 102.2

Note: The characterization data provided is for the 4-chloro isomer and should be used as an estimation for the 2-chloro analog. Experimental determination of these values for 2-amino-4-(2-chlorophenyl)thiazole is essential.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve this compound in Ethanol add_thiourea Add Thiourea start->add_thiourea reflux Reflux (2-4h) add_thiourea->reflux cool Cool to RT reflux->cool precipitate Pour into Ice Water cool->precipitate neutralize Neutralize with NaHCO3 precipitate->neutralize filtrate Vacuum Filtration neutralize->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize characterize Characterize (MP, NMR) recrystallize->characterize end end characterize->end Final Product: 2-Amino-4-(2-chlorophenyl)thiazole

Caption: A step-by-step workflow for the synthesis of 2-amino-4-(2-chlorophenyl)thiazole.

Signaling Pathway Diagram: Hantzsch Thiazole Synthesis

hantzsch_synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product haloketone This compound nucleophilic_attack Nucleophilic Attack (S on α-Carbon) haloketone->nucleophilic_attack thiourea Thiourea thiourea->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization dehydration Dehydration cyclization->dehydration thiazole 2-Amino-4-(2-chlorophenyl)thiazole dehydration->thiazole

References

Application Notes: 2-Bromo-2'-chloroacetophenone as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes detail the role of 2-Bromo-2'-chloroacetophenone as a key starting material in the synthesis of heterocyclic compounds with potential applications in the agrochemical industry. The focus is on the synthesis of 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine, a scaffold known for its diverse biological activities.

Introduction

This compound is a reactive α-haloketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromoacetyl group attached to a chlorinated phenyl ring, provides two reactive sites for various chemical transformations, particularly in the construction of heterocyclic systems. This versatility makes it an attractive starting point for the development of novel pesticides and herbicides. The imidazo[1,2-a]pyrimidine (B1208166) scaffold, readily accessible from this compound, is a prominent pharmacophore known to exhibit a wide range of biological activities, including antifungal, herbicidal, and insecticidal properties.

Synthesis of 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine

The primary application of this compound in agrochemical-related synthesis is its use in the construction of the 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine core. This is typically achieved through a condensation reaction with 2-aminopyrimidine (B69317).

Reaction Scheme:

G cluster_0 Synthesis of 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine This compound Intermediate Cyclization Intermediate This compound->Intermediate + 2-Aminopyrimidine 2-Aminopyrimidine Product Intermediate->Product Intramolecular Cyclization (-H2O, -HBr)

Caption: General synthesis of 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine.

Experimental Protocol: Synthesis of 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine

This protocol is a generalized procedure based on the well-established synthesis of imidazo[1,2-a]pyrimidines from α-haloketones and 2-aminopyrimidines.

Materials:

  • This compound

  • 2-Aminopyrimidine

  • Ethanol (or a similar suitable solvent like DMF)

  • Sodium bicarbonate (or another suitable base)

  • Stir plate and magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and 2-aminopyrimidine (1.1 eq.) in ethanol.

  • Add sodium bicarbonate (2.0 eq.) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine.

Expected Yield: Yields for this type of reaction are typically in the range of 60-85%, depending on the specific reaction conditions and purification.

Agrochemical Potential of Imidazo[1,2-a]pyrimidine Derivatives

While specific quantitative agrochemical data for 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine is not extensively available in the reviewed literature, the broader class of imidazo[1,2-a]pyrimidine derivatives has demonstrated significant potential in various agrochemical applications.

Fungicidal Activity

Derivatives of imidazo[1,2-a]pyrimidine have been reported to exhibit notable antifungal activity against a range of plant pathogens. The mechanism of action is often associated with the inhibition of key fungal enzymes.

Compound ClassTarget FungiActivity Range (MIC/EC50)Reference
Substituted Imidazo[1,2-a]pyrimidinesCandida albicansMIC: 8 - 32 µg/mL[1]
Phenyl-substituted Imidazo[1,2-a]pyrimidinesVarious phytopathogenic fungiModerate to good activity[2]
Herbicidal Activity

Certain imidazo[1,2-a]pyrimidine derivatives have shown promise as herbicides. Their mode of action can vary, but often involves the inhibition of essential plant biosynthetic pathways.

Compound ClassTarget WeedsActivityReference
Phenylpyrimidine derivativesRaphanus sativusNoticeable pre-emergent activity[3]
Pyrido[2,3-d]pyrimidine derivativesLactuca sativa, Brassica campestrisGood activity at 1 mM[4]
Insecticidal Activity

The imidazo[1,2-a]pyrimidine scaffold has also been explored for its insecticidal properties. Some derivatives have shown efficacy against various insect pests.

Compound ClassTarget InsectsActivity (LC50)Reference
Pyridino[1,2-a]pyrimidine mesoionicsAphidsLC50: 2.97 mg/L[5]
Pyrimidine (B1678525) derivativesCulex pipiens larvaeLC50: 180-235 µg/mL[6]

Logical Workflow for Agrochemical Discovery:

G cluster_0 Agrochemical Development Pathway A This compound (Starting Material) B Synthesis of 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine A->B C Structural Modification & Derivative Synthesis B->C D Biological Screening (Fungicidal, Herbicidal, Insecticidal) C->D E Lead Compound Identification D->E F Optimization & Field Trials E->F

Caption: A logical workflow for developing novel agrochemicals.

Conclusion

This compound is a valuable and reactive building block for the synthesis of heterocyclic compounds, particularly 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine. The established broad-spectrum biological activity of the imidazo[1,2-a]pyrimidine scaffold in the agrochemical sector highlights the potential of its derivatives as lead compounds for the development of new fungicides, herbicides, and insecticides. Further derivatization of the 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine core and subsequent biological screening are promising avenues for the discovery of novel crop protection agents. The provided synthetic protocol offers a reliable method for accessing this key intermediate, enabling further research and development in this area.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-chloroacetophenone is a versatile bifunctional electrophile widely utilized as a key intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular scaffolds of pharmaceutical interest.[1][2] Its structure features two primary electrophilic sites: the α-carbon, which is activated towards nucleophilic substitution by the adjacent carbonyl group and the bromine atom (a good leaving group), and the carbonyl carbon itself. The presence of the bromine atom on the α-carbon makes this compound highly susceptible to nucleophilic substitution reactions (typically following an SN2 mechanism), providing a straightforward pathway for the introduction of various functional groups.[3][4]

This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions with this compound, targeting a range of common nucleophiles.

General Reaction Mechanism and Considerations

The nucleophilic substitution at the α-carbon of this compound generally proceeds via an SN2 pathway. The carbonyl group's electron-withdrawing nature enhances the electrophilicity of the α-carbon, making it highly reactive towards nucleophiles.[4] The reaction involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion.[3]

Key Factors Influencing the Reaction:

  • Nucleophile: The strength of the nucleophile is a critical factor. Strong nucleophiles (e.g., thiolates, amines, azides) react readily, often at room temperature.[5][6] Weaker nucleophiles may require heating or the use of a base to facilitate the reaction.

  • Solvent: The choice of solvent is crucial and depends on the nature of the nucleophile and the desired reaction pathway (SN1 vs. SN2). Polar aprotic solvents like acetone (B3395972), DMF, and acetonitrile (B52724) are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[7][8] Polar protic solvents like ethanol (B145695) or water can also be used but may slow down SN2 reactions by solvating the nucleophile through hydrogen bonding.[9][10]

  • Temperature: Many reactions proceed efficiently at room temperature. However, for less reactive nucleophiles or to increase the reaction rate, moderate heating (e.g., 40-80 °C) may be necessary.[11][12]

  • Base: In reactions involving neutral nucleophiles like thiols or primary/secondary amines, a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is often added to neutralize the HBr generated during the reaction and to deprotonate the nucleophile, increasing its reactivity.

Experimental Protocols

Safety Precautions: this compound is a lachrymator and corrosive.[13] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[13]

Protocol 1: Reaction with an Amine (Synthesis of an α-Aminoketone)

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.

Materials and Reagents:

  • This compound

  • Amine (e.g., morpholine, piperidine) (2.2 equivalents)

  • Acetonitrile (or THF, DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile to a concentration of approximately 0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add the amine (2.2 eq) dropwise at room temperature. The second equivalent of the amine acts as a base to neutralize the HBr formed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (B1210297) and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Reaction with a Thiol (Synthesis of an α-Thioketone)

This protocol outlines the synthesis of an α-thioketone (thioether) using a thiol nucleophile. Thiols and especially thiolates are excellent nucleophiles for this transformation.[5]

Materials and Reagents:

  • This compound

  • Thiol (e.g., thiophenol, benzyl (B1604629) mercaptan) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 equivalents)

  • Acetone (or Ethanol)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in acetone in a round-bottom flask, add the thiol (1.1 eq). Stir for 10-15 minutes at room temperature to generate the thiolate.

  • Add a solution of this compound (1.0 eq) in acetone dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).

  • After completion, filter off the inorganic salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 3: Reaction with an Azide (B81097) (Synthesis of an α-Azidoketone)

This protocol details the synthesis of an α-azidoketone, a useful precursor for α-aminoketones and other nitrogen-containing heterocycles.

Materials and Reagents:

  • This compound

  • Sodium azide (NaN₃) (1.5 equivalents)

  • Acetone/Water mixture (e.g., 9:1 v/v)

  • Dichloromethane (B109758)

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in an acetone/water (9:1) mixture in a round-bottom flask.

  • Add sodium azide (1.5 eq) in one portion to the stirred solution.

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • After the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-azidoketone.

  • Purify by column chromatography if needed. Caution: Organic azides can be explosive; handle with care and avoid excessive heating.

Data Presentation: Summary of Experimental Conditions

The following table summarizes typical experimental conditions for the nucleophilic substitution of this compound with various nucleophiles.

NucleophileReagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)
Nitrogen Nucleophiles
Primary/Secondary AmineAmine (2.2 eq)Acetonitrile20-251-485-95
AzideSodium Azide (1.5 eq)Acetone/H₂O20-252-6>90
Pyrimidin-2-ylaminePyrimidin-2-ylamineEthanolReflux8-1270-85[3]
Sulfur Nucleophiles
ThiolThiol (1.1 eq), K₂CO₃ (1.5 eq)Acetone20-251-3>90
Phenyl thioureaPhenyl thiourea, TiO₂ NPsDCMReflux5-780-92[1]
Oxygen Nucleophiles
CarboxylateCarboxylic acid, TEADMF60-804-875-90
Alcohol (as alkoxide)Alcohol, NaHTHF0 to 252-570-85

Note: Yields are estimates based on typical reactions of α-haloketones and may vary depending on the specific substrate and reaction scale.

Visualizations

General Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve this compound in appropriate solvent B Add Nucleophile (and Base, if required) A->B 1. C Stir at specified temperature B->C D Monitor by TLC C->D 2. E Quench / Solvent Removal D->E F Aqueous Extraction E->F 3. G Dry & Concentrate F->G 4. H Column Chromatography or Recrystallization G->H I Final Product H->I 5.

References

Application Notes and Protocols for the Synthesis of Novel Organic Materials from 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-2'-chloroacetophenone as a versatile precursor for the creation of a diverse range of novel organic materials. The protocols detailed herein offer step-by-step guidance for the synthesis of key molecular scaffolds, including chalcones, thiazoles, and imidazo[1,2-a]pyrimidines. These compounds are not only of interest for their potential biological activities but also serve as foundational building blocks for advanced materials with applications in nonlinear optics and organic electronics.

Synthesis of Chalcone (B49325) Derivatives: Precursors for Nonlinear Optical Materials

Chalcones, characterized by an α,β-unsaturated ketone system, are valuable intermediates in organic synthesis and have garnered significant interest for their nonlinear optical (NLO) properties.[1][2] The strategic substitution on the aromatic rings of the chalcone backbone allows for the fine-tuning of their optical response.[2] The following protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones from this compound.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted aromatic aldehyde (1.0-1.2 equivalents) in a minimal amount of ethanol at room temperature.

  • Slowly add an aqueous solution of NaOH or KOH (e.g., 10-40% w/v) dropwise to the stirred solution. The reaction temperature can be maintained at room temperature or cooled in an ice bath to manage any exotherm.

  • Stir the reaction mixture at room temperature for a duration of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[3]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to a pH of 5-6 to precipitate the chalcone product.

  • Collect the solid product by vacuum filtration and wash with cold distilled water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Chalcone Synthesis
Starting AcetophenoneAldehydeCatalystReaction Time (h)Yield (%)Melting Point (°C)Reference
p-bromo acetophenonep-hydroxy benzaldehydeNaOH0.5 (grinding)30265-268[4]
p-bromo acetophenonebenzaldehydeNaOH0.5 (grinding)88-[4]
p-bromo acetophenonep-methoxy benzaldehydeNaOH0.5 (grinding)88197-199[4]
Acetophenone3-Bromo-benzaldehydeNaOH-58 (dry)-[5]
4'-ChloroacetophenoneBenzaldehydeNaOH---[6]

Synthesis of Thiazole (B1198619) Derivatives: Building Blocks for Bioactive Materials

Thiazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and antitumor properties.[7] The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide or thiourea (B124793).[7][8]

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • This compound

  • Thiourea or substituted thiourea/thioamide

  • Ethanol or Dioxane

  • Triethylamine (B128534) (optional, as a base)

Procedure:

  • Dissolve this compound (1 equivalent) and the thiourea or thioamide derivative (1-1.2 equivalents) in ethanol or dioxane in a round-bottom flask.

  • If required, a catalytic amount of a base like triethylamine can be added.[9]

  • Reflux the reaction mixture for a period of 1 to 4 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to afford the desired thiazole derivative.

Quantitative Data for Thiazole Synthesis
α-BromoketoneThio-componentSolventCatalystReaction Time (h)Yield (%)Reference
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneThiosemicarbazone derivativesDioxaneTriethylamine--[9]
α-bromoketonesDithiooxamideEthanol---[7]
α-bromoketonesThioureaEthanol-1-[8]
α-bromo carbonyl compoundsThioureaEthanol-4-[8]

Synthesis of Imidazo[1,2-a]pyrimidine (B1208166) Derivatives: Scaffolds for Fluorescent Materials and OLEDs

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have shown promise as fluorescent materials and as components in organic light-emitting diodes (OLEDs).[10][11][12] Their rigid, planar structure and extended π-conjugation contribute to their desirable photophysical properties.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyrimidines

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrimidine (1 equivalent) and this compound (1 equivalent) in ethanol.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

Quantitative Data for Imidazo[1,2-a]pyrimidine Derivatives
Reactant 1Reactant 2SolventYield (%)Melting Point (°C)Reference
2-phenylimidazo[1,2-a]pyrimidin-3-amine3-NitrobenzaldehydeEthanol91230-232[13]
2-Aminopyrimidine2-Bromoacetophenone---[14]

Visualizing the Synthetic Pathways

The following diagram illustrates the synthetic versatility of this compound as a starting material for various classes of organic compounds.

G A This compound B Chalcones A->B Claisen-Schmidt Condensation C Thiazoles A->C Hantzsch Synthesis D Imidazo[1,2-a]pyrimidines A->D Condensation E Nonlinear Optical Materials B->E Applications F Bioactive Materials C->F Applications G Fluorescent Materials & OLEDs D->G Applications

Caption: Synthetic routes from this compound.

Logical Workflow for Material Synthesis

The general workflow for synthesizing and characterizing novel organic materials from this compound is depicted below.

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Application Testing A Reactant Selection (Aldehydes, Thioamides, etc.) B Reaction Setup & Monitoring (TLC) A->B C Work-up & Isolation B->C D Purification (Recrystallization) C->D E Spectroscopic Analysis (NMR, IR, MS) D->E F Physical Property Measurement (m.p., solubility) E->F G Property Evaluation (NLO, Fluorescence, etc.) F->G

Caption: Experimental workflow for novel material synthesis.

References

Application Notes and Protocols: Protecting Group Strategies Involving 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Bromo-2'-chloroacetophenone as a protecting group reagent in organic synthesis. The 2'-chloro-phenacyl (Cl-Pac) group, introduced by this reagent, offers a valuable strategy for the temporary protection of various functional groups, including carboxylic acids, thiols, and amines.

Introduction to the 2'-Chloro-Phenacyl (Cl-Pac) Protecting Group

The 2'-chloro-phenacyl group is a derivative of the well-established phenacyl (Pac) protecting group. The presence of the chlorine atom on the phenyl ring can modulate the electronic properties and stability of the protecting group, potentially influencing its reactivity and cleavage conditions. While specific data for this compound is limited in publicly available literature, the general principles of phenacyl protecting group chemistry provide a strong foundation for its application. Phenacyl groups are typically introduced via nucleophilic substitution of the bromide by the functional group to be protected. Deprotection is commonly achieved under reductive conditions.

Protection of Functional Groups

Carboxylic Acids

The protection of carboxylic acids as 2'-chloro-phenacyl esters can be achieved by reacting the corresponding carboxylate salt with this compound. This method prevents the acidic proton of the carboxylic acid from interfering with subsequent reactions.

Experimental Protocol: Protection of a Carboxylic Acid

This protocol is adapted from a general procedure for the synthesis of phenacyl esters. Optimization may be required for specific substrates.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous acetone or acetonitrile.

  • Add triethylamine or DIPEA (1.1 eq) to the solution and stir at room temperature for 10-15 minutes to form the carboxylate salt.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2'-chloro-phenacyl ester by silica gel column chromatography.

Thiols

The protection of thiols as 2'-chloro-phenacyl thioethers is a valuable strategy, particularly in peptide synthesis where the nucleophilicity of the cysteine sulfhydryl group needs to be masked. The phenacyl group is known to be an efficient protecting group for cysteine side chains.[1]

Experimental Protocol: Protection of a Thiol

This protocol is based on the general alkylation of thiols with phenacyl bromide.[2][3]

Materials:

  • Thiol-containing compound (e.g., cysteine derivative)

  • This compound

  • A suitable base (e.g., triethylamine, DIPEA, or sodium bicarbonate)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or ethanol)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the thiol-containing compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.1 eq) and stir for 10 minutes at room temperature.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the resulting 2'-chloro-phenacyl thioether by silica gel column chromatography.

Amines

Primary and secondary amines can be protected as their N-(2'-chloro-phenacyl) derivatives. This protection strategy can be useful when the nucleophilicity of the amine needs to be temporarily suppressed.

Experimental Protocol: Protection of an Amine

This protocol is based on the general N-alkylation of amines with phenacyl bromide.[2][3]

Materials:

  • Amine-containing compound

  • This compound

  • A non-nucleophilic base (e.g., DIPEA or potassium carbonate)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 eq) in the anhydrous solvent.

  • Add the base (1.1 eq) to the solution.

  • Add this compound (1.05 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude N-(2'-chloro-phenacyl) amine by silica gel column chromatography.

Deprotection Strategies

The 2'-chloro-phenacyl group can be cleaved under reductive conditions, most commonly using zinc or magnesium in the presence of acetic acid.[2][3]

Reductive Cleavage

This is the most common and generally applicable method for the deprotection of phenacyl derivatives.

Experimental Protocol: Reductive Deprotection with Mg/AcOH

This is a general protocol for the cleavage of phenacyl groups and may require optimization for specific 2'-chloro-phenacyl protected substrates.[2][3]

Materials:

  • 2'-chloro-phenacyl protected compound

  • Magnesium turnings

  • Glacial acetic acid

  • Methanol or other suitable solvent

  • Ethyl acetate

  • 5% Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected substrate (1.0 eq) in methanol.

  • Add glacial acetic acid (e.g., 10-12 eq).

  • Add magnesium turnings (e.g., 6 eq) portion-wise while stirring at room temperature. The reaction is exothermic.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Filter the reaction mixture to remove any remaining solids.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with 5% aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the deprotected compound by column chromatography if necessary.

Quantitative Data Summary

Specific quantitative data for the protection and deprotection reactions involving this compound are not widely available in the literature. The following table provides generalized data for phenacyl protecting groups, which can serve as a starting point for optimization.

Functional GroupProtecting ReagentProtection YieldDeprotection MethodDeprotection YieldReference
AminePhenacyl BromideHighMg/AcOH88-94%[2][3]
ThiolPhenacyl BromideHighMg/AcOH88-94%[2][3]
Thiol (in Peptide)Phenacyl Bromide-Zn/AcOH-[1]

Diagrams

Caption: Workflow for the protection of a carboxylic acid.

Caption: Simplified mechanism of reductive deprotection.

Experimental_Workflow start Dissolve Protected Substrate in Solvent add_reagents Add Acetic Acid and Metal (Mg or Zn) start->add_reagents reaction Stir at Room Temperature (Monitor by TLC) add_reagents->reaction filtration Filter Reaction Mixture reaction->filtration concentration Concentrate Filtrate filtration->concentration workup Aqueous Workup (Extraction) concentration->workup purification Purification (Column Chromatography) workup->purification product Isolated Deprotected Product purification->product

Caption: Experimental workflow for deprotection.

References

Troubleshooting & Optimization

how to improve the yield of 2-Bromo-2'-chloroacetophenone synthesis at lab scale

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the laboratory-scale synthesis of 2-Bromo-2'-chloroacetophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][2] If the starting material is still present after the expected reaction time, consider extending the reaction duration. Increasing the reaction temperature may also drive the reaction forward, but be cautious as this can also promote side reactions.[3]

  • Suboptimal Brominating Agent: The choice of brominating agent significantly impacts yield.

    • Solution: While liquid bromine is a common reagent, it can be harsh and lead to side products.[3] Consider alternative brominating agents such as N-Bromosuccinimide (NBS) or Pyridine (B92270) Hydrobromide Perbromide, which can offer better selectivity and milder reaction conditions.[3][4] Copper(II) bromide has also been used and can result in good yields.[3]

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to a low yield.

    • Solution: Ensure a slight excess of the brominating agent is used (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the starting 2'-chloroacetophenone (B1665101).[3] However, a large excess can lead to the formation of di-brominated byproducts.

  • Inefficient Purification: Product may be lost during the work-up and purification steps.

    • Solution: Optimize your purification method. Column chromatography using silica (B1680970) gel is a common and effective method for isolating the desired product.[1][2] Ensure proper solvent systems are used for extraction and chromatography to minimize product loss. Washing the organic extract with solutions like sodium sulfite (B76179) or sodium bicarbonate can help remove unreacted bromine and acidic impurities.[1][2]

Question: I am observing the formation of multiple products, including what appears to be a di-brominated species. How can I prevent this over-bromination?

Answer:

The formation of di-bromoacetophenone is a common side reaction. Controlling the reaction conditions is key to achieving selective mono-bromination.

Strategies to Minimize Over-bromination:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the 2'-chloroacetophenone. Using a significant excess of the brominating agent will favor di-bromination. A molar ratio of 1.0:1.1 (acetophenone derivative:brominating agent) is a good starting point.[3]

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, thus favoring mono-bromination.

  • Temperature Control: Perform the reaction at a controlled, and often lower, temperature. While higher temperatures can increase the reaction rate, they can also decrease selectivity.[3]

Question: My product is showing impurities even after purification. What are the likely impurities and how can I remove them?

Answer:

Common impurities include unreacted 2'-chloroacetophenone, di-bromoacetophenone, and potentially products from bromination on the aromatic ring.

Purification Strategies:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be a highly effective method for removing impurities.[4]

  • Column Chromatography: For oily products or for achieving very high purity, column chromatography is recommended.[1][2] A gradient elution with a solvent system like petroleum ether/dichloromethane (B109758) can effectively separate the desired product from impurities.[1][2]

  • Washing during Work-up: Thoroughly wash the organic layer during the work-up. A wash with a dilute solution of a reducing agent like sodium bisulfite can remove excess bromine. A wash with a weak base like sodium bicarbonate will neutralize any acidic byproducts such as HBr.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound at a lab scale?

A1: The most prevalent method is the direct α-bromination of 2'-chloroacetophenone.[5] This involves reacting 2'-chloroacetophenone with a suitable brominating agent.

Q2: What are some of the different brominating agents I can use, and what are their pros and cons?

A2:

  • Liquid Bromine (Br₂):

    • Pros: Readily available and inexpensive.

    • Cons: Highly toxic, corrosive, and can lead to over-bromination and other side reactions if not carefully controlled.[3]

  • N-Bromosuccinimide (NBS):

    • Pros: A solid reagent that is easier and safer to handle than liquid bromine. Often provides higher selectivity for mono-bromination.[3]

    • Cons: Can be more expensive than liquid bromine.

  • Pyridine Hydrobromide Perbromide (PHPB):

    • Pros: A stable, solid reagent that is a safer alternative to liquid bromine. It can provide high yields under optimized conditions.[3]

  • Copper(II) Bromide (CuBr₂):

    • Pros: A solid, stable reagent that can effectively brominate acetophenones.[3]

    • Cons: The use of a heavy metal reagent may be a concern for certain applications and for waste disposal.[3]

Q3: Can bromination occur on the aromatic ring instead of the α-carbon?

A3: Yes, under certain conditions, electrophilic aromatic substitution can occur on the chloro-substituted benzene (B151609) ring. The acetyl group is a deactivating group, which generally directs electrophiles to the meta position. However, α-bromination is typically faster, especially under conditions that favor enol or enolate formation (acidic or basic catalysis).[5][6] To favor α-bromination, avoid strong Lewis acid catalysts that promote aromatic substitution.

Q4: What is the mechanism of the α-bromination of 2'-chloroacetophenone?

A4: Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, which facilitates the tautomerization to the enol form. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the α-brominated product.[3][5]

Data Presentation

Table 1: Comparison of Different Bromination Methods for Acetophenone (B1666503) Derivatives

Brominating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Pyridine Hydrobromide Perbromide4'-ChloroacetophenoneAcetic Acid90385[3]
N-Bromosuccinimide (NBS)4'-ChloroacetophenoneAcetic Acid903Low[3]
Copper(II) Bromide4'-ChloroacetophenoneAcetic Acid903~60[3]
Bromine2'-ChloroacetophenoneWater200.7599[1]
Cu(NO₃)₂·3H₂O / HBr2'-Chloroacetophenone-70-91[1][2]

Experimental Protocols

Protocol 1: Bromination using Pyridine Hydrobromide Perbromide

This protocol is adapted from a general procedure for the bromination of acetophenone derivatives.[3]

Materials:

  • 2'-Chloroacetophenone

  • Pyridine Hydrobromide Perbromide

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2'-chloroacetophenone (1.0 equivalent) in glacial acetic acid.

  • Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 90°C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by pouring the mixture into water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Bromination using Liquid Bromine in Water

This protocol is based on a high-yielding synthesis method.[1]

Materials:

  • 2'-Chloroacetophenone

  • Liquid Bromine

  • Water

  • Dichloromethane

  • Sodium Carbonate solution

  • Anhydrous Sodium Sulfate

  • Three-necked flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • In a three-necked flask, add 2'-chloroacetophenone (1.0 equivalent) and water.

  • Cool the mixture to 20°C with stirring.

  • Add liquid bromine (1.07 equivalents) dropwise over 30 minutes.

  • Continue stirring for an additional 15 minutes after the addition is complete.

  • Extract the reaction mixture with dichloromethane.

  • Wash the organic layer with a 4.7 mol/L sodium carbonate aqueous solution.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 2'-Chloroacetophenone in Solvent add_reagent Add Brominating Agent dissolve->add_reagent react Heat & Stir add_reagent->react monitor Monitor by TLC/GC react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography or Recrystallization evaporate->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction? start->incomplete_rxn bad_reagent Suboptimal Brominating Agent? start->bad_reagent wrong_stoich Incorrect Stoichiometry? start->wrong_stoich solution1 Increase Reaction Time/Temp Monitor by TLC/GC incomplete_rxn->solution1 Yes solution2 Consider NBS, PyHBr3, or CuBr2 bad_reagent->solution2 Yes solution3 Use Slight Excess (1.1 eq.) of Brominating Agent wrong_stoich->solution3 Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

troubleshooting guide for incomplete reactions with 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-2'-chloroacetophenone. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile building block in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions.[1] Its α-halo ketone structure makes it highly reactive towards a variety of nucleophiles. Common applications include the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules, and the introduction of the 2-chloro-phenacyl group into molecules for pharmaceutical and materials science research.[2]

Q2: What safety precautions should be taken when handling this compound?

A2: this compound is a lachrymator and a skin and eye irritant. It is classified as a corrosive substance that can cause severe skin burns and eye damage. Therefore, it is imperative to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Avoid inhalation of its vapors and direct contact with skin and eyes.

Q3: How should this compound be properly stored?

A3: To ensure its stability, this compound should be stored in a cool, dry, and dark place, away from incompatible substances such as strong bases and oxidizing agents. Refrigeration at 2-8°C is recommended for long-term storage to prevent degradation.

Troubleshooting Guide for Incomplete Reactions

Issue 1: Incomplete or Slow Nucleophilic Substitution Reaction

Symptoms:

  • TLC analysis shows a significant amount of unreacted this compound remaining even after prolonged reaction time.

  • Low yield of the desired product.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion Rationale
Insufficient Nucleophile Reactivity - Use a stronger nucleophile if the reaction chemistry allows. - For weak nucleophiles, consider converting them to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).The rate of SN2 reactions, typical for α-haloketones, is dependent on the strength of the nucleophile.
Steric Hindrance - If the nucleophile or substrate is sterically hindered, increasing the reaction temperature may be necessary to overcome the activation energy barrier. - Consider using a less hindered nucleophile if possible.Bulky groups around the reaction center can slow down the rate of substitution.
Inappropriate Solvent - For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.The choice of solvent can significantly impact the reaction rate by influencing the solubility of reactants and the solvation of the nucleophile.
Low Reaction Temperature - Gradually increase the reaction temperature and monitor the progress by TLC. Refluxing in an appropriate solvent is often effective.Higher temperatures provide the necessary energy to overcome the activation barrier of the reaction.
Poor Quality of this compound - Ensure the starting material is pure and has not degraded during storage. Degradation can lead to a lower concentration of the active reagent.Impurities or degradation products can interfere with the reaction.
Issue 2: Formation of Multiple Products or Side Reactions

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting material and the desired product.

  • Difficulty in purifying the desired product.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion Rationale
Use of a Strong Base as a Nucleophile - When using strongly basic nucleophiles (e.g., alkoxides, hydroxides), consider using a weaker base or non-basic conditions if the reaction allows. - Add the base slowly at a lower temperature to minimize side reactions.Strong bases can deprotonate the α-carbon of the ketone, leading to enolate formation and subsequent side reactions like self-condensation.
Side Reactions in Chalcone (B49325) Synthesis - In Claisen-Schmidt condensation for chalcone synthesis, the presence of other acidic protons (e.g., phenolic hydroxyl groups) can lead to side reactions. Consider protecting sensitive functional groups before the reaction.Protecting acidic groups prevents their deprotonation by the base, which can lead to undesired byproducts.[3]
Degradation of Starting Material or Product - Avoid prolonged reaction times at high temperatures. - Work-up the reaction promptly upon completion as indicated by TLC.α-haloketones and some products can be unstable under harsh reaction conditions.
Reaction with Solvent - Ensure the chosen solvent is inert under the reaction conditions. For example, using an alcohol as a solvent with a strong base can lead to the formation of the corresponding alkoxide, which can act as a nucleophile.The solvent should not participate in the reaction.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol provides a general guideline for reacting this compound with a nucleophile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in an appropriate polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).

  • Addition of Nucleophile: Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is a solid, it may be added directly. If it is a liquid, it can be added via a syringe.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4][5][6] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined beforehand to achieve good separation between the starting material and the product.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by either recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.[7][8]

Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)

This protocol describes a typical procedure for the synthesis of chalcones from this compound.

  • Reactant Preparation: In a flask, dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a base (e.g., 10-20% NaOH or KOH) dropwise with continuous stirring.[2]

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Precipitation and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.[2]

  • Filtration and Washing: Collect the precipitated chalcone by vacuum filtration and wash the solid with cold water until the filtrate is neutral.[2]

  • Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Visual Troubleshooting Guides

Below are diagrams to aid in visualizing the troubleshooting process.

IncompleteReactionTroubleshooting start Incomplete Reaction (Starting material remains) check_nucleophile Check Nucleophile start->check_nucleophile Is nucleophile strong enough? check_conditions Check Reaction Conditions start->check_conditions Are conditions optimal? check_reagent Check Reagent Quality start->check_reagent Is starting material pure? sub_nucleophile Increase Nucleophilicity (e.g., deprotonate) check_nucleophile->sub_nucleophile increase_temp Increase Temperature check_conditions->increase_temp change_solvent Change to Polar Aprotic Solvent check_conditions->change_solvent purify_reagent Purify/Use Fresh Reagent check_reagent->purify_reagent end Reaction Complete sub_nucleophile->end Re-run reaction increase_temp->end Re-run reaction change_solvent->end Re-run reaction purify_reagent->end Re-run reaction SideReactionTroubleshooting start Multiple Products Observed check_base Is a strong base used? start->check_base check_chalcone Chalcone Synthesis Issue? start->check_chalcone check_stability Degradation Suspected? start->check_stability weaker_base Use Weaker Base / Milder Conditions check_base->weaker_base protect_groups Protect Sensitive Groups check_chalcone->protect_groups optimize_time_temp Reduce Reaction Time/Temp check_stability->optimize_time_temp end Pure Product weaker_base->end Improved Selectivity protect_groups->end Improved Selectivity optimize_time_temp->end Improved Selectivity

References

optimization of temperature and reaction time for 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromo-2'-chloroacetophenone. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction temperature and time, and to address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Reaction temperature is too low.[1] 2. Inactive catalyst or brominating agent.[1] 3. Insufficient reaction time.[1]1. Gradually increase the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] 2. Use fresh, high-purity reagents.[1] 3. Extend the reaction time and continue to monitor.[1]
Formation of Di-brominated Byproduct 1. Excess of brominating agent.[2] 2. Reaction temperature is too high.[1] 3. Reaction conditions favor polyhalogenation (e.g., basic conditions).[1]1. Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 1.0-1.1 equivalents).[3][4] 2. Cool the reaction mixture, especially during the addition of the brominating agent.[1] 3. Employ acidic or neutral conditions, as basic conditions can lead to polyhalogenation.[1][2]
Bromination on the Aromatic Ring 1. Presence of a strong Lewis acid catalyst (e.g., FeBr₃) that promotes aromatic substitution.[1] 2. The aromatic ring is highly activated.1. Avoid strong Lewis acids if α-bromination is the desired outcome. Consider using an acid catalyst like p-toluenesulfonic acid (p-TsOH) or HCl.[1] 2. Use a milder and more selective brominating agent, such as N-Bromosuccinimide (NBS).[1]
Difficult Purification 1. Presence of unreacted starting material and multiple byproducts. 2. Oily nature of the product.1. Optimize reaction conditions to maximize the yield of the desired product and minimize side reactions. 2. Purify the crude product using column chromatography on silica (B1680970) gel. A suggested eluent system is a mixture of petroleum ether and dichloromethane (B109758).[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal temperature depends on the specific reagents and catalyst used. For the bromination of 2'-chloroacetophenone (B1665101), temperatures ranging from 20°C to 90°C have been reported.[3][5] For instance, a reaction using bromine in water can be conducted at 20°C[5], while a procedure with Cu(NO₃)₂·3H₂O and HBr is carried out at 70°C.[5][6] A study on the similar 4-chloroacetophenone found 90°C to be the optimal temperature when using pyridine (B92270) hydrobromide perbromide as the brominating agent.[3][4] It is crucial to monitor the reaction by TLC or GC to determine the optimal temperature for your specific conditions.[5][6]

Q2: How long should the reaction be carried out?

A2: The reaction time is highly dependent on the temperature, reagents, and scale of the reaction. Reported reaction times vary from 45 minutes to several hours.[3][5] For example, a large-scale synthesis using bromine in water suggests a reaction time of 45 minutes (30 minutes for addition and 15 minutes of stirring).[5] In another study, the highest yield for the bromination of 4-chloroacetophenone was achieved after 3 hours at 90°C.[3][4] Monitoring the disappearance of the starting material by TLC is the most reliable way to determine the appropriate reaction time.[5][6]

Q3: What are some common side reactions to be aware of?

A3: The primary side reactions include the formation of di-brominated products and bromination on the aromatic ring.[1][2] Di-bromination can occur if an excess of the brominating agent is used or if the reaction temperature is too high.[1] Aromatic ring bromination is more likely with highly activated aromatic rings or in the presence of strong Lewis acid catalysts.[1]

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts, it is important to control the stoichiometry of the reagents, using only a slight excess of the brominating agent.[2] The choice of brominating agent is also critical; milder and more selective reagents like NBS can reduce unwanted side reactions.[1] Maintaining the optimal reaction temperature and avoiding overly acidic or basic conditions can also improve selectivity.[1]

Q5: What is the best method for purifying the final product?

A5: The most common method for purifying this compound is column chromatography on silica gel.[5][6] A typical solvent system for elution is a mixture of petroleum ether and dichloromethane.[5][6] After chromatography, the solvent is removed under reduced pressure to yield the purified product, which is often a pale yellow oily liquid.[5]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound based on literature procedures.

Protocol 1: Bromination using Bromine in Water

This protocol is adapted from a large-scale synthesis method.[5]

  • Add 230.0 g (1.5 mol) of 2'-chloroacetophenone and 1188 mL of water to a 3L three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the mixture to 20°C.

  • Slowly add 84.4 mL (1.6 mol) of liquid bromine dropwise over a period of 30 minutes while maintaining the temperature at 20°C.

  • After the addition is complete, stir the mixture for an additional 15 minutes.

  • Extract the reaction mixture with 400 mL of dichloromethane.

  • Wash the organic layer with a 4.7 mol/L aqueous solution of sodium carbonate and then dry it over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the product as a pale yellow oily liquid.

Protocol 2: Bromination using a Copper(II) Nitrate Catalyst

This method utilizes a copper catalyst and hydrobromic acid.[5][6]

  • In a reaction vessel, mix 1.2 g (10 mmol) of 2'-chloroacetophenone with 0.121 g (0.5 mmol) of Cu(NO₃)₂·3H₂O.

  • Attach an oxygen bulb to the reaction system.

  • Slowly add 1.5 mL of an 8 mol/L aqueous hydrobromic acid solution (12 mmol) dropwise to the mixture with stirring.

  • Heat the reaction mixture to 70°C and stir continuously.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, extract the mixture with dichloromethane.

  • Wash the organic extract sequentially with a 5% sodium sulfite (B76179) solution, a saturated sodium bicarbonate solution, and water.[5][6]

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Remove the solvent under vacuum.

  • Purify the residue by column chromatography using silica gel as the stationary phase and a 3:1 (v/v) mixture of petroleum ether and dichloromethane as the eluent.

Visualizations

The following diagrams illustrate the experimental workflow and the general reaction mechanism.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2'-chloroacetophenone and solvent B Add brominating agent dropwise A->B Control addition rate C Stir at controlled temperature B->C Maintain temperature D Monitor progress by TLC/GC C->D Periodic sampling E Extraction with organic solvent D->E After completion F Wash organic layer E->F G Dry over anhydrous salt F->G H Solvent evaporation G->H I Column chromatography H->I Crude product J Final Product I->J Pure product

Caption: General experimental workflow for the synthesis of this compound.

reaction_mechanism reactant 2'-Chloroacetophenone intermediate Enol/Enolate Intermediate reactant->intermediate Acid or Base Catalysis product This compound intermediate->product + Brominating Agent (e.g., Br2, NBS)

Caption: Simplified reaction mechanism for the α-bromination of 2'-chloroacetophenone.

References

Technical Support Center: Purification of 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Bromo-2'-chloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: The most common impurities arise from the synthesis process, which typically involves the bromination of 2'-chloroacetophenone. These impurities include:

  • Unreacted 2'-chloroacetophenone: The starting material for the bromination reaction.

  • 2,2-Dibromo-2'-chloroacetophenone: A di-brominated byproduct that can form if the reaction conditions are not carefully controlled.[1]

  • Residual acid: Acid catalysts (e.g., HBr) used in the bromination reaction may be present.

  • Aromatic bromination byproducts: While less common for this specific substrate, there is a possibility of bromination on the aromatic ring, especially with certain catalysts or conditions.[2]

Q2: What are the primary methods for purifying crude this compound?

A2: The main purification techniques for this compound are:

  • Column Chromatography: Highly effective for separating the desired product from both more and less polar impurities. A common method involves using silica (B1680970) gel as the stationary phase.[3][4]

  • Recrystallization: Suitable if the product is a solid at room temperature and its solubility differs significantly from that of the impurities in a given solvent.

  • Vacuum Distillation: Can be used to purify the product, which has a boiling point of 105 °C at 1 mmHg.[5] This method is effective for separating compounds with different boiling points.

Q3: How can I remove acidic impurities from my crude product?

A3: Acidic impurities, such as residual HBr from the synthesis, can be removed by washing the crude product (dissolved in an organic solvent) with a mild base. A common procedure involves washing with a saturated sodium bicarbonate (NaHCO₃) solution.[3][4]

Q4: Is it necessary to wash the crude product before further purification?

A4: Yes, a preliminary washing step is highly recommended. Washing the organic extract of the crude product with a 5% sodium sulfite (B76179) (Na₂SO₃) solution, followed by saturated sodium bicarbonate solution and then water, can remove unreacted bromine and acidic byproducts, simplifying subsequent purification steps.[3][4]

Troubleshooting Guides

Recrystallization
Issue Potential Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. The melting point of the compound (or the impure mixture) is lower than the boiling point of the solvent.[6][7] The cooling rate is too fast.[8] The solution is too concentrated.1. Select a solvent with a lower boiling point.[7]2. Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution.[6]3. Ensure the solution cools slowly. Allow it to cool to room temperature before placing it in an ice bath.[8]4. Scratch the inside of the flask with a glass rod to induce crystallization.[8]5. Add a seed crystal of the pure product.[8]
Low recovery of the purified product. The chosen solvent is too good at dissolving the product, even at low temperatures.[8] Too much solvent was used during dissolution.[8]1. Choose a solvent where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.2. Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]3. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[8]
Crystals are colored. Colored impurities are trapped within the crystal lattice.1. Consider a pre-purification step like a quick filtration through a small plug of silica gel.2. Perform a second recrystallization.
Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor separation of spots on the TLC plate. The solvent system (eluent) is not optimized.1. Test different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., petroleum ether, hexane) and a moderately polar solvent (e.g., dichloromethane (B109758), ethyl acetate).[8]2. Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate for optimal separation on the column.[8]
Product elutes too quickly or too slowly. The eluent is too polar or not polar enough, respectively.1. If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of petroleum ether).2. If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of dichloromethane or ethyl acetate).
Bands are broad and tailing. The column may be overloaded with the sample. The sample may be interacting too strongly with the stationary phase.1. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).[8]2. If the compound is acidic or basic, consider adding a small amount (0.1-1%) of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[8]

Quantitative Data Summary

Purification Technique Parameter Value Reference
Column ChromatographyStationary PhaseSilica Gel[3][4]
Mobile PhasePetroleum ether/Dichloromethane (3:1 v/v)[3][4]
Reported Yield91%[3][4]
Recrystallization (of a similar compound)Solventn-Hexane[9]
Reported Purity>99%[9]
Reported Yield70%[9]
Vacuum DistillationBoiling Point105 °C @ 1 mmHg[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Crude Product:

    • Dissolve the crude this compound in a suitable organic solvent like dichloromethane (CH₂Cl₂).

    • Wash the organic solution sequentially with a 5% sodium sulfite solution, a saturated sodium bicarbonate solution, and water.[3][4]

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude residue.[3][4]

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether).

    • Pack a glass column with the silica gel slurry.

  • Sample Loading:

    • Dissolve the crude residue in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system (e.g., petroleum ether/dichloromethane 3:1 v/v).[3][4]

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, n-hexane, or a mixture like hexane/ethyl acetate).

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.[8]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[8]

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Crude this compound dissolve Dissolve in CH2Cl2 start->dissolve wash1 Wash with 5% Na2SO3 dissolve->wash1 wash2 Wash with sat. NaHCO3 wash1->wash2 wash3 Wash with Water wash2->wash3 dry Dry over MgSO4 wash3->dry concentrate Concentrate dry->concentrate purify Purification Method concentrate->purify chromatography Column Chromatography purify->chromatography Option 1 recrystallization Recrystallization purify->recrystallization Option 2 distillation Vacuum Distillation purify->distillation Option 3 end Pure Product chromatography->end recrystallization->end distillation->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Product 'oils out'? start->oiling_out low_recovery Low recovery? oiling_out->low_recovery No change_solvent Use lower boiling point solvent oiling_out->change_solvent Yes slow_cooling Cool solution slowly oiling_out->slow_cooling Yes seed_crystal Add seed crystal oiling_out->seed_crystal Yes less_solvent Use minimum hot solvent low_recovery->less_solvent Yes thorough_cooling Cool thoroughly in ice bath low_recovery->thorough_cooling Yes failure Consider alternative purification low_recovery->failure No success Successful Crystallization change_solvent->success slow_cooling->success seed_crystal->success less_solvent->success thorough_cooling->success

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Scaling Up 2-Bromo-2'-chloroacetophenone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of 2-Bromo-2'-chloroacetophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue 1: Low Yield of this compound

Q1: My reaction yield is significantly lower upon scaling up from the lab bench to a pilot plant. What are the potential causes and solutions?

A1: Several factors can contribute to a decrease in yield during scale-up. These include issues with reaction kinetics, mass transfer limitations, and temperature control.

Potential CauseRecommended Solution
Inefficient Mixing In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the reactor's agitation system (impeller type, speed) is adequate for the increased volume to maintain a homogeneous reaction mixture.
Poor Temperature Control The bromination of acetophenones is an exothermic reaction.[1] Inadequate heat dissipation in a larger vessel can lead to a temperature increase, favoring the formation of byproducts such as di-brominated species.[2] Implement a robust cooling system and monitor the internal temperature at multiple points within the reactor.
Sub-optimal Reagent Addition Slow, controlled addition of the brominating agent is crucial. On a larger scale, a faster-than-optimal addition can lead to a spike in local concentration and temperature, reducing selectivity for the desired mono-brominated product.[3] Utilize a calibrated dosing pump for gradual, subsurface addition.
Incomplete Reaction Reaction times may need to be adjusted during scale-up.[2] It is recommended to monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure completion.

Issue 2: Formation of Impurities

Q2: I am observing significant amounts of 2',α-dibromo-2'-chloroacetophenone and unreacted 2'-chloroacetophenone (B1665101) in my crude product. How can I minimize these impurities?

A2: The formation of di-brominated byproducts and the presence of unreacted starting material are common challenges in the synthesis of α-bromo ketones.

Potential CauseRecommended Solution
Over-bromination This is often caused by using an excess of the brominating agent or by reaction conditions that are too harsh (e.g., high temperature).[4] Carefully control the stoichiometry of the brominating agent, often using a slight excess of the ketone. Maintain a consistent and appropriate reaction temperature.
Side-Chain vs. Aromatic Bromination While less common for the α-position, aromatic bromination can occur, especially with activated aromatic rings.[5] The reaction conditions for α-bromination (often radical or acid-catalyzed) are typically different from those for aromatic bromination (Lewis acid catalysis). Ensure your reaction conditions are selective for side-chain bromination.
Incomplete Reaction As mentioned previously, ensure the reaction goes to completion to minimize the amount of unreacted starting material.
Hydrolysis of Product This compound can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, to form 2-hydroxy-2'-chloroacetophenone. Ensure anhydrous conditions are maintained throughout the reaction and work-up.

Issue 3: Purification Challenges at Scale

Q3: Column chromatography, which I used in the lab, is not practical for the large quantities I am now producing. What are some alternative purification methods?

A3: Scaling up purification requires a shift from chromatographic methods to bulk techniques like crystallization and distillation.

Purification MethodTroubleshooting Tips
Crystallization This is a common and effective method for purifying solid organic compounds. Finding a suitable solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures is key. If the product "oils out" instead of crystallizing, try using a different solvent, a solvent mixture, or a slower cooling rate.
Distillation If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. Ensure the vacuum is sufficient to lower the boiling point and prevent thermal decomposition of the product.
Liquid-Liquid Extraction This can be used to remove water-soluble impurities and unreacted starting materials. A series of washes with dilute aqueous base (e.g., sodium bicarbonate) can remove acidic byproducts.[3] This is followed by a wash with a reducing agent solution (e.g., sodium bisulfite) to remove any remaining bromine.[3]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q4: What are the most common brominating agents for the synthesis of this compound?

    • A4: Common brominating agents include liquid bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine (B92270) hydrobromide perbromide.[6] The choice of agent can depend on the desired reactivity, selectivity, and safety considerations for the scale of the reaction.

  • Q5: What are the typical reaction conditions for the bromination of 2'-chloroacetophenone?

    • A5: The reaction is often carried out in a suitable solvent such as acetic acid, dichloromethane, or water.[3][6] The temperature is typically controlled between 20-70°C.[3]

Safety Considerations

  • Q6: this compound is a lachrymator. What are the essential safety precautions when handling this compound on a large scale?

    • A6: As a lachrymator, this compound can cause severe irritation to the eyes and respiratory tract.[7] When handling large quantities, it is imperative to work in a well-ventilated area, preferably within a contained system or a large-scale fume hood.[8] Personal protective equipment (PPE) should include chemical-resistant gloves, a lab coat, and full-face protection (face shield and safety goggles).[7] An emergency eyewash and safety shower must be readily accessible.

  • Q7: What is a thermal runaway, and how can it be prevented during the scale-up of this exothermic reaction?

    • A7: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure, which can result in a fire or explosion.[1] To prevent this, ensure the reactor has an adequate cooling system to dissipate the heat generated by the reaction. Implement a controlled rate of reagent addition and have an emergency quenching procedure in place. Continuous monitoring of the reaction temperature is critical.[9]

Product Handling and Storage

  • Q8: What are the recommended storage conditions for this compound?

    • A8: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[7] It should be kept in a tightly sealed container to prevent hydrolysis from atmospheric moisture.

Experimental Protocols

Protocol 1: Synthesis of this compound using Liquid Bromine

This protocol is adapted from a known large-scale synthesis.[3]

  • Reaction Setup: In a 3L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 230.0g (1.5 mol) of 2'-chloroacetophenone and 1188 mL of water.

  • Bromination: Cool the mixture to 20°C. Slowly add 84.4 mL (1.6 mol) of liquid bromine dropwise over a period of 30 minutes while maintaining the temperature at 20°C.

  • Reaction Monitoring: Stir the reaction mixture for an additional 15 minutes after the addition is complete. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Extract the reaction mixture with 400 mL of dichloromethane. Wash the organic layer with a 4.7 mol/L sodium carbonate aqueous solution, followed by water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by crystallization or vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_isolation Isolation & Purification start Charge Reactor with 2'-chloroacetophenone and Water bromination Add Liquid Bromine dropwise at 20°C start->bromination stirring Stir and Monitor Reaction Progress (TLC/GC) bromination->stirring extraction Extract with Dichloromethane stirring->extraction wash1 Wash with Sodium Carbonate Solution extraction->wash1 wash2 Wash with Water wash1->wash2 drying Dry over Sodium Sulfate wash2->drying evaporation Solvent Evaporation (Reduced Pressure) drying->evaporation purification Purification (Crystallization/Distillation) evaporation->purification troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or High Impurities? temp Poor Temperature Control start->temp mixing Inefficient Mixing start->mixing stoichiometry Incorrect Stoichiometry start->stoichiometry time Incomplete Reaction Time start->time improve_cooling Improve Cooling System temp->improve_cooling optimize_agitation Optimize Agitation mixing->optimize_agitation verify_reagents Verify Reagent Amounts stoichiometry->verify_reagents monitor_reaction Monitor Reaction to Completion time->monitor_reaction

References

identifying and removing impurities from commercial 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-2'-chloroacetophenone. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from commercial this compound, ensuring the highest quality for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain several impurities stemming from its synthesis. The most common include:

  • Unreacted Starting Material: 2'-Chloroacetophenone (B1665101) is the primary precursor, and its incomplete reaction is a common source of impurity.[1][2][3]

  • Over-brominated Byproducts: The synthesis involves bromination, which can sometimes lead to the formation of di-brominated species such as 2,2-dibromo-1-(2-chlorophenyl)ethanone.

  • Positional Isomers: Although less common, bromination at other positions on the aromatic ring can occur.

  • Residual Solvents: Solvents used during synthesis and purification, such as dichloromethane (B109758), petroleum ether, or methanol, may be present in trace amounts.[1][2][3]

  • Acidic Byproducts: Hydrogen bromide (HBr) is a byproduct of the bromination reaction and can be present if not completely neutralized during the workup.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to assess the purity of your sample:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts by their mass-to-charge ratio.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities by comparing the spectra to a reference standard.[6][7][8][9]

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[10][11] It is sensitive to moisture and light. For long-term storage, refrigeration is recommended.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and handling of this compound.

Issue 1: Unexpected Spots on TLC Plate
  • Question: I am running a TLC of my commercial this compound and I see multiple spots. What could they be?

  • Answer: Multiple spots on a TLC plate indicate the presence of impurities. The spot with the highest Rf value is typically the least polar compound, which could be unreacted 2'-chloroacetophenone. The main spot should correspond to this compound. Additional spots with lower Rf values could be more polar impurities like over-brominated byproducts or decomposition products. It is advisable to run a co-spot with the starting material (2'-chloroacetophenone) to confirm its presence.

Issue 2: Difficulty in Removing Unreacted 2'-Chloroacetophenone
  • Question: My purification attempts are not effectively removing the 2'-chloroacetophenone impurity. What can I do?

  • Answer: If recrystallization is not effective, column chromatography is the recommended method. The polarity difference between this compound and 2'-chloroacetophenone allows for good separation. A common eluent system is a mixture of petroleum ether and dichloromethane or hexane (B92381) and ethyl acetate.[1][2][3][12] Start with a low polarity solvent mixture and gradually increase the polarity to elute your desired product.

Issue 3: Product Appears as a Pale Yellow Oil Instead of a Solid
  • Question: The product specification sheet indicates that this compound should be a solid, but my sample is a pale yellow oily liquid. Why is this?

  • Answer: The presence of impurities can lower the melting point of a compound, causing it to appear as an oil or a low-melting solid. Unreacted starting material and residual solvents are common culprits.[1] Purification by column chromatography or recrystallization should yield the product as a solid. The melting point of pure 2-Bromo-4'-chloroacetophenone is reported to be between 93-96 °C.[13]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use a silica (B1680970) gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount of the commercial this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate. It is also recommended to spot the starting material, 2'-chloroacetophenone, alongside for comparison.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 petroleum ether/dichloromethane).[1][2][3]

  • Visualization: After the solvent front has reached a sufficient height, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: Calculate the Rf values for each spot and compare them. The presence of multiple spots indicates impurities.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like petroleum ether.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., petroleum ether/dichloromethane 3:1 v/v).[1][2][3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Methanol or a mixture of solvents like benzene (B151609) can be effective.[14]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum.

Data Presentation

Table 1: Common Impurities and their Characteristics

ImpurityChemical StructureMolecular Weight ( g/mol )Identification Method
2'-ChloroacetophenoneC₈H₇ClO154.59TLC, GC-MS, ¹H NMR
2,2-dibromo-1-(2-chlorophenyl)ethanoneC₈H₅Br₂ClO312.39GC-MS, ¹H NMR
Residual Solvents (e.g., Dichloromethane)CH₂Cl₂84.93GC-MS, ¹H NMR

Table 2: Analytical Techniques for Purity Assessment

TechniquePrincipleInformation Obtained
TLCDifferential partitioning between a stationary and mobile phase.Number of components, qualitative purity.
HPLCHigh-resolution separation based on partitioning between a stationary and mobile phase.Quantitative purity, impurity profile.[4]
GC-MSSeparation by boiling point and identification by mass-to-charge ratio.Identification of volatile components and impurities.[5]
¹H NMRNuclear magnetic resonance of hydrogen atoms.Structural information, identification and quantification of impurities.[6][7][8][9]

Visualizations

Impurity_Identification_Workflow cluster_start Initial Analysis cluster_analytical Purity Assessment cluster_decision Decision Point cluster_purification Purification Methods cluster_end Final Product Start Commercial This compound TLC TLC Analysis Start->TLC HPLC HPLC Analysis Start->HPLC GCMS GC-MS Analysis Start->GCMS NMR NMR Spectroscopy Start->NMR Purity_Check Purity Meets Specification? TLC->Purity_Check HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization No Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No Pure_Product Pure Product for Use Purity_Check->Pure_Product Yes Recrystallization->Purity_Check Column_Chromatography->Purity_Check

Caption: Workflow for the identification and removal of impurities.

Troubleshooting_Logic issue issue cause cause solution solution analytical analytical A Issue: Multiple Spots on TLC B Potential Causes: - Unreacted Starting Material - Byproducts - Decomposition A->B C Troubleshooting Steps: - Run Co-spot with Starting Material - Characterize spots by other methods (e.g., LC-MS) B->C D Issue: Low Purity by HPLC/GC E Potential Causes: - Ineffective Purification - Presence of Isomers D->E F Troubleshooting Steps: - Optimize Column Chromatography Conditions - Attempt Recrystallization with a different solvent system E->F G Issue: Product is an Oil, not a Solid H Potential Causes: - Significant Impurity Content - Residual Solvent G->H I Troubleshooting Steps: - Purify by Column Chromatography - Dry thoroughly under high vacuum H->I

Caption: Troubleshooting logic for common purification issues.

References

managing the lachrymatory effects of 2-Bromo-2'-chloroacetophenone in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the lachrymatory effects of 2-Bromo-2'-chloroacetophenone in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No. 5000-66-8) is a chemical compound used in organic synthesis.[1][2] It is classified as a hazardous substance and is a lachrymator, meaning it can cause tearing.[3][4] The primary hazards associated with this compound include:

  • Severe skin corrosion and burns: It can cause severe damage upon contact with the skin.[5][6]

  • Serious eye damage: Direct contact with the eyes can lead to severe irritation and damage.[5][6]

  • Respiratory irritation: Inhalation of its vapors or dust can irritate the respiratory system.[5][7]

  • Harmful if swallowed: Ingestion can be harmful to health.[3][5]

Q2: What are the immediate symptoms of exposure to this compound?

Exposure to this compound can lead to immediate and noticeable symptoms. As a potent lachrymator, the most common symptom is intense tearing and a burning sensation in the eyes.[8] Other symptoms may include:

  • Blurred vision and redness of the eyes.[9]

  • Burning sensation in the nose and throat.[8]

  • Skin irritation, redness, and chemical burns upon contact.[5][8]

  • Coughing and shortness of breath if inhaled.[9]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

Due to its hazardous nature, strict adherence to personal protective equipment (PPE) guidelines is crucial. The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a full face shield are required to protect against splashes and vapors.[5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent any skin exposure.[4][5] It is recommended to inspect gloves for any damage before use.[3]

  • Respiratory Protection: Work should be conducted in a chemical fume hood.[3][5] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

  • General Laboratory Attire: A lab coat, long pants, and closed-toe shoes are essential.

Troubleshooting Guide

Problem: I have accidentally spilled a small amount of this compound on the lab bench.

Solution:

  • Alert others: Immediately inform your colleagues and the lab supervisor about the spill.

  • Evacuate the immediate area: Keep personnel away from the spill.[5]

  • Ensure proper ventilation: Work under a chemical fume hood if possible, or ensure the area is well-ventilated.[3]

  • Wear appropriate PPE: Before cleaning, ensure you are wearing the correct PPE, including gloves, goggles, and a lab coat.

  • Contain the spill: Use an inert absorbent material, such as sand or vermiculite, to soak up the spilled liquid.[3][5]

  • Clean the area: Carefully collect the absorbent material and place it in a suitable, closed container for disposal.[3][5]

  • Decontaminate the surface: Wash the spill area with soap and water.[10] For more extensive decontamination, a 10% bleach solution can be used, followed by a water rinse.[11]

  • Dispose of waste: Dispose of the contaminated materials as hazardous waste according to your institution's guidelines.

Problem: I feel a burning sensation in my eyes and have started tearing up while working with the compound.

Solution:

  • Move to fresh air immediately: Remove yourself from the contaminated area to a source of fresh air.[5][10]

  • Flush your eyes: Use an eyewash station to rinse your eyes immediately and continuously with plenty of water for at least 15 minutes, making sure to hold your eyelids open.[4][5]

  • Remove contact lenses: If you are wearing contact lenses, remove them while rinsing.[12]

  • Seek immediate medical attention: After flushing your eyes, it is crucial to seek prompt medical evaluation.[4][5]

  • Inform your supervisor: Report the incident to your lab supervisor.

Quantitative Data Summary

ParameterValueReference
OSHA Permissible Exposure Limit (PEL) - TWA0.05 ppm (0.3 mg/m³)[9]
NIOSH Recommended Exposure Limit (REL) - TWA0.05 ppm (0.3 mg/m³)[9]
ACGIH Threshold Limit Value (TLV) - TWA0.05 ppm (0.3 mg/m³)[9]
Immediately Dangerous to Life or Health (IDLH)15 mg/m³[9]

TWA: Time-Weighted Average for an 8-hour workday.

Experimental Protocols

Protocol 1: Safe Handling of this compound

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.[5]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize vapor exposure. Use a disposable weighing boat or paper.

  • Reaction Setup: Set up all reactions in the fume hood. Ensure all glassware is properly secured.

  • Storage: Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Waste Disposal: All waste materials, including empty containers and contaminated items, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

Protocol 2: Decontamination of Glassware

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residual compound. Collect the rinse solvent as hazardous waste.

  • Base Decontamination: Prepare a 10% sodium hydroxide (B78521) or potassium hydroxide solution. Carefully fill the glassware with the base solution and let it sit for at least 24 hours. This will hydrolyze the lachrymator.

  • Neutralization and Final Rinse: After the decontamination period, carefully neutralize the base with a dilute acid (e.g., hydrochloric acid). Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

Visualizations

Emergency_Response_to_Exposure cluster_skin Skin or Clothing Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion skin_start Exposure Occurs skin_shower Immediately use safety shower or flush with water for at least 15 minutes. skin_start->skin_shower skin_remove_clothing Remove contaminated clothing while rinsing. skin_shower->skin_remove_clothing skin_medical Seek immediate medical attention. skin_remove_clothing->skin_medical eye_start Exposure Occurs eye_flush Immediately flush eyes with water for at least 15 minutes at an eyewash station. eye_start->eye_flush eye_remove_contacts Remove contact lenses, if present. eye_flush->eye_remove_contacts eye_medical Seek immediate medical attention. eye_remove_contacts->eye_medical inhalation_start Exposure Occurs inhalation_fresh_air Move to fresh air immediately. inhalation_start->inhalation_fresh_air inhalation_medical Seek immediate medical attention if symptoms persist. inhalation_fresh_air->inhalation_medical ingestion_start Exposure Occurs ingestion_rinse Rinse mouth with water. Do NOT induce vomiting. ingestion_start->ingestion_rinse ingestion_medical Seek immediate medical attention. ingestion_rinse->ingestion_medical

Caption: Emergency response workflow for different types of exposure to this compound.

Spill_Cleanup_Workflow spill Spill Occurs alert Alert personnel and supervisor spill->alert ppe Don appropriate PPE alert->ppe contain Contain spill with inert absorbent material ppe->contain collect Collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the area with soap and water collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

Caption: Step-by-step workflow for the safe cleanup of a this compound spill.

References

resolving solubility issues of 2-Bromo-2'-chloroacetophenone in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues encountered during reactions with 2-Bromo-2'-chloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a colorless to pale yellow liquid.[1] It is generally soluble in a range of common organic solvents. Qualitative solubility information is summarized in the table below.

Q2: Is this compound soluble in water?

A2: Based on the properties of similar compounds like 2'-bromoacetophenone (B1265738) and 2-chloroacetophenone, this compound is expected to have limited to no solubility in water due to its hydrophobic nature.[2]

Q3: What factors can influence the solubility of this compound in a reaction mixture?

A3: Several factors can affect its solubility, including:

  • Solvent Choice: The polarity and chemical nature of the solvent are critical.

  • Temperature: Solubility generally increases with temperature, although this is not always the case.

  • Presence of other solutes: Reactants, reagents, and byproducts can alter the overall properties of the solvent system, impacting solubility.

  • pH: While less impactful for this neutral compound in organic media, pH can be a factor in aqueous workups or biphasic reactions.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

This is a common issue when starting an experiment. The following troubleshooting workflow can help identify a suitable solvent system.

G start Start: Incomplete Dissolution solvent_check Is the solvent from the known solubility list (Table 1)? start->solvent_check try_known Select a solvent from Table 1 (e.g., Acetone, DCM, Ethyl Acetate) solvent_check->try_known No increase_temp Increase Temperature (e.g., to 40-60 °C) solvent_check->increase_temp Yes try_known->increase_temp monitor_temp Monitor for degradation using TLC increase_temp->monitor_temp success Success: Solute Dissolved increase_temp->success Soluble cosolvent Add a Co-solvent (e.g., DMF, DMSO in small %) monitor_temp->cosolvent No degradation, still insoluble failure Issue Persists: Consider reaction condition modification monitor_temp->failure Degradation observed sonication Apply Sonication cosolvent->sonication cosolvent->success Soluble change_solvent Systematic Solvent Screening (see Protocol 2) sonication->change_solvent Still insoluble sonication->success Soluble change_solvent->success Soluble change_solvent->failure Still insoluble

Caption: Troubleshooting workflow for initial dissolution issues.

Issue 2: The reaction mixture becomes heterogeneous after starting the reaction.

Precipitation of starting materials, intermediates, or products during the reaction can indicate a change in the solubility profile of the mixture.

G start Start: Precipitation during reaction identify_precipitate Identify the precipitate (if possible via sampling and analysis) start->identify_precipitate is_reactant Is it the starting material? identify_precipitate->is_reactant is_product Is it the product? is_reactant->is_product No increase_temp Increase reaction temperature is_reactant->increase_temp Yes monitor_yield Monitor reaction progress and yield is_product->monitor_yield Yes consider_ptc Consider Phase-Transfer Catalysis if reactants are in different phases is_product->consider_ptc No/Unknown increase_temp->monitor_yield add_cosolvent Add a co-solvent to maintain solubility success Success: Homogeneous reaction add_cosolvent->success monitor_yield->add_cosolvent Precipitation persists monitor_yield->success Precipitation resolves failure Re-evaluate solvent system consider_ptc->failure

Caption: Troubleshooting workflow for precipitation during a reaction.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventChemical FormulaPolarityExpected Solubility
AcetoneC₃H₆OPolar AproticSoluble[3]
ChloroformCHCl₃Polar AproticSoluble[3]
Dichloromethane (DCM)CH₂Cl₂Polar AproticSoluble (inferred from extraction protocols)[4]
Ethyl AcetateC₄H₈O₂Polar AproticSoluble[3]
MethanolCH₃OHPolar ProticSoluble[3]
Petroleum EtherMixtureNonpolarSoluble (inferred from chromatography protocols)[4]
WaterH₂OPolar ProticInsoluble (expected)

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility in a Reaction

This protocol provides a stepwise approach to improving the solubility of this compound in a reaction mixture.

Materials:

  • This compound

  • Chosen reaction solvent

  • Co-solvents (e.g., DMF, DMSO)

  • Reaction vessel with stirring and temperature control

  • Ultrasonic bath

Procedure:

  • Initial Attempt: To the reaction vessel, add the chosen solvent and this compound under stirring at room temperature. Observe for complete dissolution.

  • Temperature Increase: If dissolution is incomplete, gradually increase the temperature of the mixture (e.g., in 10 °C increments) up to a temperature that is safe for the reactants and the solvent. Monitor for dissolution.

  • Co-solvent Addition: If the compound remains insoluble, cool the mixture to room temperature. Add a high-solubilizing co-solvent (e.g., DMF or DMSO) dropwise in small percentages (e.g., 1-10% v/v) until the solute dissolves. Be mindful that the co-solvent may affect the reaction outcome.

  • Sonication: If solubility issues persist, place the reaction vessel in an ultrasonic bath for short intervals (e.g., 5-10 minutes) to aid in the dissolution of solid particles.

  • Monitoring: At each step, it is crucial to monitor for any potential degradation of this compound, for instance by taking small aliquots for TLC analysis.

Protocol 2: Systematic Solvent Screening

When a suitable solvent is not known, a systematic screening can be performed on a small scale.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., from Table 1 and other common lab solvents)

  • Small vials

  • Vortex mixer

Procedure:

  • Preparation: Add a small, measured amount of this compound to a series of labeled vials.

  • Solvent Addition: To each vial, add a measured volume of a different candidate solvent.

  • Observation: Vortex each vial for a set period (e.g., 1 minute) and visually inspect for dissolution at room temperature.

  • Heating: For solvents where the compound is not fully soluble, gently heat the vials (e.g., in a water bath) and observe any changes in solubility.

  • Selection: Choose the solvent or solvent mixture that provides the best solubility without causing any apparent degradation for your reaction.

References

catalyst selection and optimization for reactions with 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-2'-chloroacetophenone. The information is designed to address specific issues encountered during experiments and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound in cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > OTf >> Cl.[1][2] Consequently, the carbon-bromine (C-Br) bond in this compound is significantly more reactive than the carbon-chlorine (C-Cl) bond.[3] This allows for selective functionalization at the ortho position of the acetophenone (B1666503) moiety where the bromine is located. The C-Br bond's lower dissociation energy facilitates a more rapid oxidative addition to the palladium catalyst, which is often the rate-determining step.[3]

Q2: Can the chloro group in this compound interfere with cross-coupling reactions at the bromo position?

Under carefully controlled conditions, the chloro group is generally unreactive. The significant difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling at the C-Br position.[4][5] However, harsh reaction conditions, such as very high temperatures or highly active catalyst systems designed for aryl chloride activation, could potentially lead to side reactions involving the C-Cl bond.

Q3: What are the most common reactions performed with this compound?

The most common transformations involving this compound are:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br position.

  • Nucleophilic substitution reactions at the α-carbon, displacing the bromide.[2][3][6]

  • Reduction of the carbonyl group to form the corresponding alcohol.[7]

Q4: How can I achieve a stereoselective reduction of the ketone in this compound?

For a racemic mixture of the alcohol, sodium borohydride (B1222165) (NaBH₄) is a cost-effective and high-yielding reducing agent.[7] For enantioselective reduction, the Corey-Bakshi-Shibata (CBS) catalyst is highly effective, providing excellent enantiomeric excess (>95% ee).[7]

Troubleshooting Guides

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Problem 1: Low or no yield in the cross-coupling reaction.

Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst Ensure the palladium catalyst is active. A common sign of catalyst decomposition is the formation of a black precipitate (palladium black).[8] Use fresh catalyst or a different palladium source. For Suzuki reactions with less reactive bromides, consider more active catalyst systems with electron-rich, bulky phosphine (B1218219) ligands.[9]
Poor Reagent Quality For Suzuki reactions, ensure the boronic acid is pure and has not undergone significant protodeboronation.[6][9] Using boronic esters (e.g., pinacol (B44631) esters) can improve stability.[6] For Sonogashira reactions, use fresh, high-purity copper(I) iodide, as it can degrade over time.[1]
Inappropriate Reaction Conditions Optimize the reaction temperature. While some couplings work at room temperature, aryl bromides often require heating (e.g., 80-110 °C).[6][10] Ensure the solvent is appropriate and properly degassed to maintain an inert atmosphere.[1][6] The choice of base is also critical; for Suzuki, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃, while Sonogashira reactions often use an amine base like triethylamine.[1][11]
Inefficient Oxidative Addition The oxidative addition of the C-Br bond is often the rate-determining step.[4] Using electron-rich and bulky phosphine ligands can promote this step, especially for less reactive substrates.[12]

Problem 2: Formation of significant side products.

Side Product Reaction Type Cause & Minimization Strategy
Homocoupling (e.g., biaryl or diyne formation) Suzuki, SonogashiraOften caused by the presence of oxygen.[8][9] Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents. For Sonogashira (Glaser coupling), reducing the amount of copper(I) iodide or switching to a copper-free protocol can minimize this side reaction.[1][8]
Protodeboronation SuzukiThe boronic acid is replaced by a proton from the solvent. This is more common with aqueous conditions and certain heteroaryl boronic acids.[6][9] Using anhydrous conditions or a more stable boronic ester can help.
Reductive Heck Product HeckInstead of β-hydride elimination to form the substituted alkene, a conjugate addition product is formed. The extent of this side reaction depends on the base, temperature, substrate, and solvent.[13]
Guide 2: Nucleophilic Substitution Reactions

Problem: Low yield of the desired substitution product.

Potential Cause Troubleshooting Steps & Recommendations
Weak Nucleophile The rate of Sₙ2 reactions is dependent on the strength of the nucleophile.[3] Consider using a stronger nucleophile or a different salt form (e.g., sodium vs. potassium salt).
Inappropriate Solvent For Sₙ2 reactions, polar aprotic solvents like DMSO, DMF, or acetone (B3395972) are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive.[3][14]
Steric Hindrance While the α-carbon is reactive, bulky nucleophiles may react more slowly. Increasing the reaction temperature can help overcome the activation barrier.

Data Presentation

Table 1: Recommended Catalyst Systems for Cross-Coupling Reactions with Aryl Bromides

Reaction Type Palladium Source Ligand Base Typical Solvent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃PPh₃, P(t-Bu)₃, SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene, DMF
Heck Pd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, NMP, Acetonitrile
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, dppfEt₃N, DiisopropylamineTHF, DMF, Toluene

Table 2: Catalyst Selection for the Reduction of the Acetophenone Carbonyl Group

Desired Product Catalyst/Reagent Typical Yield Enantiomeric Excess (ee) Key Advantages Key Disadvantages
Racemic Alcohol Sodium Borohydride (NaBH₄)>90%[7]0% (Racemic)[7]Low cost, simple procedure, high yield.[7]Not suitable for chiral synthesis.[7]
Enantiopure Alcohol Corey-Bakshi-Shibata (CBS) CatalystHigh[7]>95%[7]Excellent enantioselectivity, predictable stereochemistry.[7]Higher cost, requires anhydrous conditions and low temperatures.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Protocol 2: General Procedure for Enantioselective Reduction using a CBS Catalyst

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of the (S)- or (R)-CBS catalyst (5-10 mol%) in anhydrous THF.

  • Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the borane (B79455) reagent (e.g., borane-dimethyl sulfide (B99878) complex, 1.0-1.5 equivalents) to the catalyst solution and stir for 15 minutes.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Slowly add the solution of this compound to the catalyst-borane mixture at -78 °C.

  • Stir the reaction at -78 °C for several hours, monitoring by TLC.

  • Once complete, quench the reaction by the slow addition of methanol (B129727) at -78 °C.

  • Allow the mixture to warm to room temperature and pour it into a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., diethyl ether), combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[7]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX This compound (Ar-Br) ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting_Workflow Troubleshooting Low Yield in Cross-Coupling Start Low or No Product Yield CheckReagents Verify Reagent Quality (Substrate, Boronic Acid, etc.) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK PurifyReagents Purify or Replace Reagents ReagentsOK->PurifyReagents No CheckCatalyst Check Catalyst System (Pd Source, Ligand, Base) ReagentsOK->CheckCatalyst Yes PurifyReagents->CheckReagents CatalystOK Catalyst System OK? CheckCatalyst->CatalystOK ChangeCatalyst Screen Different Catalysts, Ligands, and Bases CatalystOK->ChangeCatalyst No CheckConditions Review Reaction Conditions (Temp, Solvent, Atmosphere) CatalystOK->CheckConditions Yes ChangeCatalyst->CheckCatalyst ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Optimize Temperature, Solvent, and Degassing ConditionsOK->OptimizeConditions No Success Reaction Successful ConditionsOK->Success Yes OptimizeConditions->CheckConditions

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromo-2'-chloroacetophenone and 2-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Impact of Ortho-Substitution on the Reactivity of α-Bromoacetophenones.

In the realm of organic synthesis and drug development, α-haloacetophenones are pivotal intermediates, valued for their electrophilic nature which allows for the facile introduction of various functionalities. Among these, 2-bromoacetophenone (B140003) serves as a common building block. A frequently encountered question is how the introduction of a substituent on the phenyl ring, such as a chloro group at the ortho position to create 2-bromo-2'-chloroacetophenone, influences its reactivity. This guide provides an objective comparison of the reactivity of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate reagent and optimizing reaction conditions.

The primary difference in reactivity between this compound and 2-bromoacetophenone stems from the electronic and steric effects imposed by the ortho-chloro substituent. This substituent significantly modulates the electrophilicity of the α-carbon, thereby affecting the rate of nucleophilic substitution reactions.

Quantitative Reactivity Comparison

To provide a quantitative measure of the difference in reactivity, we can refer to kinetic studies on analogous compounds. A study by Kalendra and Sickles (2003) investigated the rates of nucleophilic substitution of various substituted α-bromopropiophenones with tert-butylamine. While not the exact compounds , the data for the ortho-chloro substituted and the unsubstituted parent compound offer a direct and relevant comparison.

Compound AnalogueSubstituentRate Constant (k x 10³ L M⁻¹ min⁻¹)Relative Reactivity
α-Bromopropiophenone (analogue to 2-bromoacetophenone)H20.51.00
o-Chloro-α-bromopropiophenone (analogue to this compound)o-Cl2.850.14

Data sourced from Kalendra and Sickles, J. Org. Chem. 2003, 68(4), 1594-1596.

As the data clearly indicates, the presence of an ortho-chloro substituent dramatically decreases the rate of nucleophilic substitution. The reactivity of the ortho-chloro substituted analogue is approximately 7 times lower than that of the unsubstituted compound under these specific reaction conditions. This diminished reactivity is attributed to a combination of steric hindrance and electronic effects. The bulky chloro group at the ortho position sterically impedes the approach of the nucleophile to the α-carbon. Electronically, while halogens are inductively electron-withdrawing, which should increase the electrophilicity of the α-carbon, the effect in the ortho position is complex and can also involve through-space electronic repulsion and effects on the conformation of the molecule, ultimately leading to a decrease in reactivity.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of the starting materials and a general procedure for a comparative kinetic study are provided below.

Protocol 1: Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-chloroacetophenone (10 mmol) in acetic acid (20 mL).

  • Add N-Bromosuccinimide (11 mmol) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and pour it into a beaker containing a large amount of water.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash sequentially with 5% sodium sulfite solution, saturated sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.[1]

Protocol 2: Synthesis of 2-Bromoacetophenone

Materials:

  • Acetophenone (B1666503)

  • Bromine (Br₂)

  • Acetic acid

  • Water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask protected from light, dissolve acetophenone (10 mmol) in glacial acetic acid (20 mL).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (10 mmol) in glacial acetic acid (5 mL) dropwise with stirring.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Pour the reaction mixture into ice-cold water.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromoacetophenone, which can be purified by recrystallization or distillation.[2]

Protocol 3: Comparative Kinetic Study via UV-Vis Spectroscopy

This protocol outlines a general method to compare the reaction rates of this compound and 2-bromoacetophenone with a nucleophile, such as pyridine (B92270).

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Pyridine

  • Spectrophotometric grade solvent (e.g., acetonitrile)

  • Volumetric flasks

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound, 2-bromoacetophenone, and pyridine in the chosen solvent. For example, prepare 0.1 M solutions of the acetophenones and a 1.0 M solution of pyridine.

  • Kinetic Run:

    • Set the spectrophotometer to a wavelength where the product of the reaction (the N-phenacylpyridinium bromide salt) has a strong absorbance and the reactants have minimal absorbance. This wavelength should be determined beforehand by running full spectra of reactants and a sample of the product.

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a cuvette, place the appropriate volume of the solvent and the pyridine solution.

    • Initiate the reaction by adding a small, known volume of the acetophenone stock solution to the cuvette, quickly mix, and immediately start recording the absorbance at the chosen wavelength over time.

    • Repeat the experiment for the other acetophenone derivative under identical conditions.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics if the nucleophile (pyridine) is in large excess. The rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -k_obs.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.

    • Compare the calculated k₂ values for this compound and 2-bromoacetophenone to determine their relative reactivity.

Mechanistic Insight

The reaction of both this compound and 2-bromoacetophenone with nucleophiles typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide leaving group in a single concerted step.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R Ar-C(=O)-CH₂-Br TS [Nu···CH₂(Br)···C(=O)-Ar]⁻ R->TS Nucleophilic Attack Nu Nu⁻ P Ar-C(=O)-CH₂-Nu TS->P Bond Formation LG Br⁻ TS->LG Leaving Group Departure

Caption: Generalized Sₙ2 mechanism for the reaction of an α-bromoacetophenone with a nucleophile.

Conclusion

The presence of a chloro substituent at the ortho position of 2-bromoacetophenone has a pronounced effect on its reactivity. Experimental data on analogous compounds demonstrate a significant decrease in the rate of nucleophilic substitution for the ortho-chloro derivative compared to the unsubstituted parent compound. This reduced reactivity is primarily due to steric hindrance and complex electronic effects introduced by the ortho-substituent. Researchers should consider this diminished reactivity when designing synthetic routes and may need to employ more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive nucleophiles) when using this compound as a substrate compared to 2-bromoacetophenone. The provided experimental protocols offer a starting point for the synthesis and comparative evaluation of these important chemical intermediates.

References

Validating the Synthesis of 2-Amino-4-(2'-chlorophenyl)thiazole: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted thiazole (B1198619) derivatives is a cornerstone of medicinal chemistry, yielding scaffolds with a wide range of biological activities. A primary route to these compounds involves the reaction of α-haloketones with thioamides, a classic transformation known as the Hantzsch thiazole synthesis. This guide provides a detailed comparison of the synthesis of 2-amino-4-(2'-chlorophenyl)thiazole from 2-Bromo-2'-chloroacetophenone and thiourea (B124793), focusing on spectroscopic validation of the product. We also present an alternative synthetic route for comparative analysis.

Hantzsch Thiazole Synthesis: The Primary Route

The reaction of this compound with thiourea in a suitable solvent like ethanol (B145695) is a direct and efficient method for the synthesis of 2-amino-4-(2'-chlorophenyl)thiazole. The reaction proceeds via a cyclocondensation mechanism.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • This compound (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (20 mL)

  • Sodium bicarbonate (5% aqueous solution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add thiourea (1.2 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by slowly adding a 5% aqueous solution of sodium bicarbonate until effervescence ceases.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(2'-chlorophenyl)thiazole.

Spectroscopic Validation of 2-amino-4-(2'-chlorophenyl)thiazole

The structure of the synthesized 2-amino-4-(2'-chlorophenyl)thiazole can be unequivocally confirmed using a combination of spectroscopic techniques. The expected data is summarized in the table below.

Spectroscopic Technique Expected Data for 2-amino-4-(2'-chlorophenyl)thiazole
¹H NMR (400 MHz, DMSO-d₆)δ 7.85-7.95 (m, 1H, Ar-H), 7.30-7.45 (m, 3H, Ar-H), 7.20 (s, 2H, -NH₂), 6.95 (s, 1H, thiazole C5-H)
¹³C NMR (100 MHz, DMSO-d₆)δ 168.0 (C=N, thiazole C2), 148.5 (thiazole C4), 132.5, 131.0, 130.5, 129.0, 128.5, 127.0 (Ar-C), 105.0 (thiazole C5)
IR (ATR) ν (cm⁻¹) 3450-3300 (N-H stretch, amine), 3100 (C-H stretch, aromatic), 1620 (C=N stretch, thiazole), 1550 (N-H bend), 1480 (C=C stretch, aromatic)
Mass Spectrometry (EI) m/z (%) 210/212 ([M]⁺, corresponding to ³⁵Cl/³⁷Cl isotopes), 175 ([M-NH₂]⁺), 134 ([M-C₂H₂N₂S]⁺)

Alternative Synthetic Route: From 2'-Chloroacetophenone (B1665101)

An alternative approach to 2-amino-4-(2'-chlorophenyl)thiazole involves a one-pot reaction starting from the more readily available 2'-chloroacetophenone, thiourea, and an in-situ halogenating agent like iodine. This method avoids the isolation of the lachrymatory α-bromoketone intermediate.

Experimental Protocol: One-Pot Synthesis

Materials:

  • 2'-Chloroacetophenone (1 mmol)

  • Thiourea (1.2 mmol)

  • Iodine (1 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a stirred solution of 2'-chloroacetophenone (1 mmol) in ethanol (20 mL), add thiourea (1.2 mmol).

  • Slowly add a solution of iodine (1 mmol) in ethanol to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Make the solution alkaline (pH ~8) with the addition of a saturated sodium thiosulfate (B1220275) solution to remove excess iodine, followed by a dilute ammonia (B1221849) solution to precipitate the product.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol.

Performance Comparison

Parameter Hantzsch Synthesis (from this compound) One-Pot Synthesis (from 2'-Chloroacetophenone)
Starting Material This compound (lachrymatory)2'-Chloroacetophenone (less hazardous)
Reaction Time 3-4 hours6-8 hours
Reagents ThioureaThiourea, Iodine
Work-up Neutralization and filtrationQuenching of iodine, basification, and filtration
Yield Generally highModerate to high
Purity Good, requires recrystallizationMay require more extensive purification

Visualizing the Workflow and Pathways

To better understand the processes described, the following diagrams illustrate the experimental workflow and the general relevance of thiazole derivatives in signaling pathways.

ReactionWorkflow Experimental Workflow: Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product & Analysis Reactant1 This compound Reaction Reflux in Ethanol (3-4h) Reactant1->Reaction Reactant2 Thiourea Reactant2->Reaction Neutralization Neutralize with NaHCO3 Reaction->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product 2-amino-4-(2'-chlorophenyl)thiazole Recrystallization->Product Spectroscopy Spectroscopic Validation (NMR, IR, MS) Product->Spectroscopy

Caption: Workflow for Hantzsch Thiazole Synthesis.

SignalingPathways General Relevance of Thiazole Derivatives in Signaling Pathways Thiazole Thiazole Derivatives Kinase Kinase Inhibition Thiazole->Kinase Receptor Receptor Binding Thiazole->Receptor Enzyme Enzyme Modulation Thiazole->Enzyme CellProliferation Cell Proliferation Kinase->CellProliferation regulates Inflammation Inflammation Receptor->Inflammation mediates Apoptosis Apoptosis Enzyme->Apoptosis influences

a comparative analysis of different synthetic routes to 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Methodologies

2-Bromo-2'-chloroacetophenone is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The efficiency, cost-effectiveness, and safety of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a detailed examination of experimental protocols, performance data, and the advantages and disadvantages of each approach.

Executive Summary

The synthesis of this compound is primarily achieved through the α-bromination of its precursor, 2'-chloroacetophenone (B1665101). This guide focuses on three principal bromination methods: direct bromination with liquid bromine (Br₂), a copper-catalyzed reaction with hydrobromic acid (HBr), and the use of N-bromosuccinimide (NBS). The synthesis of the 2'-chloroacetophenone precursor via Friedel-Crafts acylation of chlorobenzene (B131634) is also detailed to provide a comprehensive overview of the entire synthetic pathway.

Direct bromination with liquid bromine offers high yields and short reaction times but involves the use of a highly toxic and corrosive reagent. The copper-catalyzed HBr method provides a safer alternative with good yields, though it may require longer reaction times and a catalyst. N-bromosuccinimide presents a solid, easier-to-handle brominating agent, often favored for its selectivity, though it can be more expensive. The choice of the optimal synthetic route will depend on the specific requirements of the laboratory or production facility, balancing factors such as yield, purity, cost, safety, and scalability.

Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their performance.

ParameterRoute 1: Direct Bromination (Br₂)Route 2: Copper-Catalyzed HBrRoute 3: N-Bromosuccinimide (NBS)
Starting Material 2'-Chloroacetophenone2'-Chloroacetophenone2'-Chloroacetophenone
Key Reagents Liquid Bromine (Br₂), WaterHydrobromic Acid (HBr), Copper(II) Nitrate (B79036) trihydrate (catalyst)N-Bromosuccinimide (NBS), Acetic Acid, Benzoyl Peroxide (initiator)
Reported Yield 99%[1]91%[1]86.6% (for a similar substrate)[2]
Purity Pale yellow oily liquid[1]Purified by column chromatography[1]99.4% (for a similar substrate)[2]
Reaction Time 0.75 hours[1]Monitored by TLC/GC (can be several hours)[1]6 hours[2]
Reaction Temperature 20°C[1]70°C[1]Reflux (in acetic acid)[2]
Scalability Large scale demonstrated (1.5 mol)[1]Lab scale demonstrated (10 mmol)[1]Large scale demonstrated (0.65 mol)[2]
Cost-Effectiveness Potentially high due to high yield and simple reagents, but Br₂ is expensive and requires special handling.Moderate, HBr is relatively inexpensive, but the catalyst adds cost and the reaction may be slower.Generally higher cost due to the price of NBS, but offers easier handling and potentially higher selectivity.
Safety Concerns Liquid bromine is highly toxic, corrosive, and volatile, requiring stringent safety precautions.HBr is corrosive.NBS is a solid and easier to handle than liquid bromine, but it is an irritant.

Experimental Protocols

Detailed methodologies for the precursor synthesis and the three primary bromination routes are provided below.

Precursor Synthesis: Friedel-Crafts Acylation of Chlorobenzene to 2'-Chloroacetophenone

This reaction serves as the foundational step to produce the starting material for the subsequent bromination reactions.

Materials:

  • Chlorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry, non-polar solvent (e.g., carbon disulfide or dichloromethane)

  • Ice

  • Concentrated hydrochloric acid

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in the dry solvent and cool the mixture in an ice bath.

  • Slowly add chlorobenzene to the stirred suspension.

  • Add acetyl chloride dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature until the evolution of hydrogen chloride gas ceases. The reaction can be gently warmed to ensure completion.

  • Slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, a mixture of ortho- and para-isomers, can be purified by fractional distillation to isolate 2'-chloroacetophenone.

Route 1: Direct Bromination with Liquid Bromine (Br₂)

This method is characterized by its high yield and rapid reaction time.

Materials:

  • 2'-Chloroacetophenone

  • Liquid Bromine (Br₂)

  • Water

  • Dichloromethane

  • Sodium carbonate solution (4.7 M)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask, add 2'-chloroacetophenone and water.

  • At 20°C, add liquid bromine dropwise over a period of 30 minutes.

  • Stir the reaction mixture for an additional 15 minutes.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with a 4.7 M sodium carbonate aqueous solution and then dry with anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the product as a pale yellow oily liquid.[1]

Route 2: Copper-Catalyzed Bromination with HBr

This route offers a safer alternative to using liquid bromine.

Materials:

  • 2'-Chloroacetophenone

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Hydrobromic acid (HBr, 8 mol/L aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium sulfite (B76179) solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether/dichloromethane (3:1 v/v)

Procedure:

  • In a reaction vessel, mix 2'-chloroacetophenone and copper(II) nitrate trihydrate.

  • Slowly add the aqueous hydrobromic acid solution dropwise to the mixture.

  • Stir the reaction mixture continuously at 70°C. Monitor the reaction progress by TLC or GC.

  • After completion, extract the mixture with dichloromethane.

  • Wash the organic extract sequentially with 5% sodium sulfite solution, saturated sodium bicarbonate solution, and water.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Remove the solvent under vacuum and purify the residue by column chromatography on silica gel using a petroleum ether/dichloromethane mixture as the eluent to afford the target product.[1]

Route 3: Bromination with N-Bromosuccinimide (NBS)

This method utilizes a solid, easier-to-handle brominating agent.

Materials:

  • 2'-Chloroacetophenone

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Benzoyl peroxide

Procedure:

  • In a three-necked flask equipped with a reflux condenser, thermometer, and stirrer, add acetic acid, 2'-chloroacetophenone, NBS, and benzoyl peroxide.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Add an additional portion of benzoyl peroxide and continue to reflux for another 3 hours.

  • After cooling, remove most of the acetic acid by distillation.

  • Pour the reaction solution into a large amount of water and stir to precipitate the crude product.

  • Filter the crude product, wash with water, and dry to obtain the final product.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the synthesis of this compound, from the precursor synthesis to the final product via the different bromination routes.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_bromination Bromination Routes start Chlorobenzene precursor 2'-Chloroacetophenone start->precursor Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) product This compound precursor->product Route 1: Br₂ / H₂O precursor->product Route 2: HBr / Cu(NO₃)₂ precursor->product Route 3: NBS / Acetic Acid

Caption: Overall synthetic workflow for this compound.

Experimental_Workflow cluster_route1 Route 1: Direct Bromination (Br₂) cluster_route2 Route 2: Copper-Catalyzed HBr cluster_route3 Route 3: N-Bromosuccinimide (NBS) step step reagent reagent product product r1_start Start 2'-Chloroacetophenone in Water r1_reagent Liquid Bromine (Br₂) r1_step1 Reaction Stir at 20°C for 0.75h r1_reagent->r1_step1 Add dropwise r1_step2 Work-up Extraction with CH₂Cl₂ Wash with Na₂CO₃ solution r1_step1->r1_step2 r1_product Product This compound r1_step2->r1_product r2_start Start 2'-Chloroacetophenone + Cu(NO₃)₂ r2_reagent Hydrobromic Acid (HBr) r2_step1 Reaction Stir at 70°C r2_reagent->r2_step1 Add dropwise r2_step2 Work-up & Purification Extraction, Washes, Column Chromatography r2_step1->r2_step2 r2_product Product This compound r2_step2->r2_product r3_start Start 2'-Chloroacetophenone in Acetic Acid r3_reagent NBS + Benzoyl Peroxide r3_step1 Reaction Reflux for 6h r3_reagent->r3_step1 Add r3_step2 Work-up Distillation, Precipitation in water r3_step1->r3_step2 r3_product Product This compound r3_step2->r3_product

Caption: Experimental workflows for the three main bromination routes.

Conclusion

The synthesis of this compound can be effectively achieved through several methods, each with its own set of advantages and challenges.

  • Direct bromination with Br₂ is a high-yielding and rapid method, making it attractive for large-scale production where efficiency is paramount. However, the significant safety hazards associated with liquid bromine necessitate specialized handling facilities and protocols.

  • The copper-catalyzed HBr method offers a compromise between safety and efficiency. While the yield is slightly lower and the reaction time may be longer, the avoidance of liquid bromine is a major advantage for laboratories not equipped for its use.

  • N-Bromosuccinimide (NBS) provides the most convenient and often more selective bromination route, particularly on a smaller scale. The solid nature of NBS simplifies handling, though the reagent cost is typically higher.

Ultimately, the selection of the most appropriate synthetic route will be guided by a careful consideration of the desired scale of production, available equipment, safety infrastructure, and economic constraints. For large-scale industrial synthesis, the high yield of the direct bromination with Br₂ may be the most economical choice, provided that stringent safety measures are in place. For laboratory-scale synthesis and research purposes, the convenience and safety of the NBS or the catalyzed HBr methods may be more suitable.

References

Unveiling the Biological Potential: A Comparative Guide to Compounds Synthesized from 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Bromo-2'-chloroacetophenone serves as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties of compounds derived from this precursor, supported by experimental data and detailed methodologies.

This document delves into the biological evaluation of chalcones, thiazoles, and imidazoles, classes of compounds readily synthesized from this compound. The quantitative data from various studies are summarized in structured tables to facilitate a clear comparison of their efficacy. Furthermore, detailed experimental protocols for the key biological assays are provided to ensure reproducibility and aid in the design of future studies. Visual diagrams of key experimental workflows and signaling pathways are also included to offer a clear understanding of the underlying mechanisms.

Anticancer Activity of Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain flavonoid structure, have demonstrated significant cytotoxic effects against various cancer cell lines. The synthesis often involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. Several studies have reported the potent anticancer activities of chalcone derivatives.[1][2]

Comparative Cytotoxicity of Chalcone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chalcone derivatives against different human cancer cell lines. Lower IC50 values indicate higher potency.

Compound ClassSpecific Derivative/SubstitutionCancer Cell LineIC50 (µM)Reference
Chalcones4'-hydroxy-2,4,6,3'-tetramethoxychalconeK562 (Leukemia)0.03[3]
Chalcones3-(2-Chlorophenyl)-1-phenylpropenoneMCF-7 (Breast)<20 µg/mL[1]
ChalconesLicochalcone AA549 (Lung)46.13[4]
ChalconesLicochalcone AB-16 (Melanoma)25.89[4]
Chalcones(E)-1-(3-methoxy-4)-propoxyphenyl)-5-methylhex-1-en-3-oneCT-26 (Colon)31.73 (48h)[5]
Chalcones3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneHT-29 (Colon)Higher cytotoxicity noted[6]
ChalconesChalcone 12MCF-7 (Breast)4.19[7]
ChalconesChalcone 13MCF-7 (Breast)3.30[7]

Antimicrobial Activity of Thiazole (B1198619) Derivatives

Thiazole derivatives are another important class of compounds that can be synthesized from this compound, typically through the Hantzsch thiazole synthesis. These compounds have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[8][9]

Comparative Antimicrobial Efficacy of Thiazole Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values of different thiazole derivatives against selected microorganisms. Lower MIC values indicate greater antimicrobial activity.

Compound ClassSpecific Derivative/SubstitutionMicroorganismMIC (µM)Reference
Thiazole Derivatives4-(4-bromophenyl)-thiazol-2-amine (43a)S. aureus16.1[8]
Thiazole Derivatives4-(4-bromophenyl)-thiazol-2-amine (43a)E. coli16.1[8]
Thiazole DerivativesCompound 43cB. subtilis28.8[9]
Thiazole DerivativesCompound 43bA. niger16.2[9]
Thiazole DerivativesCompound 43dC. albicans15.3[9]
Thiazole Derivatives2-phenylacetamido-thiazole derivative (16)E. coli1.56-6.25 µg/mL[10]
Thiazole Derivatives2-phenylacetamido-thiazole derivative (16)S. aureus1.56-6.25 µg/mL[10]

Anticonvulsant Activity of Imidazole (B134444) Derivatives

The reaction of α-haloketones like this compound with amidines is a common method for synthesizing imidazole derivatives. These compounds have been investigated for their potential as anticonvulsant agents.[11][12]

Comparative Anticonvulsant Efficacy of Diaryl-imidazole Derivatives

The following table displays the median effective dose (ED50) of diaryl-imidazole derivatives in the maximal electroshock (MES) seizure model in rodents. A lower ED50 value signifies greater anticonvulsant potency.

Compound ClassSpecific Derivative/SubstitutionAnimal ModelED50 (mg/kg)Reference
2,4(1H)-DiarylimidazolesCompound 10Rat (oral)61.7[11][12]
2,4(1H)-DiarylimidazolesCompound 13Rat (oral)46.8[11][12]
2,4(1H)-DiarylimidazolesCompound 17Rat (oral)129.5[11][12]
2,4(1H)-DiarylimidazolesCompound 20Rat (oral)136.7[11][12]

Anti-inflammatory Activity

Compounds synthesized from this compound have also been evaluated for their anti-inflammatory properties, often using the carrageenan-induced paw edema model in rats.

Comparative Anti-inflammatory Effects

The table below shows the percentage inhibition of paw edema by various compounds, indicating their anti-inflammatory potential.

Compound ClassSpecific Derivative/SubstitutionAnimal Model% Inhibition of EdemaReference
Phenoxy Acetic Acid DerivativesCompound 5fRat63.35[13]
Phenoxy Acetic Acid DerivativesCompound 7bRat46.51[13]
Benzophenone GlucosidesCompound 4Mouse51[14]
Benzophenone GlucosidesCompound 6Mouse67[14]
Benzophenone GlucosidesCompound 7Mouse73[14]

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 × 10^4 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5, 10, 15, 20, 25 µg/mL) and incubate for 48 hours.[4]

  • MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[4]

  • Incubation: Incubate the plate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[4]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (1 - [Absorbance of experimental wells / Absorbance of control wells]) × 100%.[4] The IC50 value is then determined from the dose-response curve.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

This in vivo model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.

  • Animal Preparation: Use male mice or rats for the experiment.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses.[11]

  • Induction of Seizure: At a predetermined time after drug administration, induce seizures by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.[11]

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.[11]

  • Data Analysis: A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension. The ED50, the dose that protects 50% of the animals, is calculated.[11]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used in vivo model to evaluate acute inflammation.

  • Animal Preparation: Use rats as the animal model.

  • Compound Administration: Administer the test compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw to induce inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time intervals after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group (vehicle-treated).

Visualizing Mechanisms and Workflows

Experimental Workflow for Anticancer Drug Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation Lead Compound Evaluation start This compound synth Chemical Synthesis (e.g., Claisen-Schmidt, Hantzsch) start->synth compounds Synthesized Compounds (Chalcones, Thiazoles, etc.) synth->compounds treatment Compound Treatment compounds->treatment cell_culture Cancer Cell Lines cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis lead_id Lead Compound Identification data_analysis->lead_id mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) lead_id->mechanism animal_model In Vivo Animal Model lead_id->animal_model apoptosis_pathway chalcone Chalcone Derivative ros Increased ROS chalcone->ros induces bax Bax ↑ chalcone->bax bcl2 Bcl-2 ↓ chalcone->bcl2 cas8 Caspase-8 Activation chalcone->cas8 Extrinsic Pathway mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->mito cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

References

Unveiling the Advantages of 2-Bromo-2'-chloroacetophenone in Alkylation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of an alkylating agent is paramount for achieving desired experimental outcomes. Among the arsenal (B13267) of available reagents, 2-Bromo-2'-chloroacetophenone emerges as a compelling choice, offering a unique balance of reactivity and selectivity. This guide provides an objective comparison of this compound with other common alkylating agents, supported by experimental data, to inform its application in protein modification and other synthetic methodologies.

Enhanced Reactivity and Controlled Specificity: A Comparative Overview

Alkylating agents are indispensable tools in chemical biology and drug discovery for the covalent modification of nucleophilic residues in proteins, most notably cysteine. The reactivity and specificity of these agents are critical determinants of their utility. While highly reactive agents can ensure complete modification, they often suffer from a lack of specificity, leading to undesirable off-target reactions. Conversely, highly specific agents may exhibit sluggish kinetics, requiring harsh reaction conditions that can compromise protein integrity.

This compound, a member of the α-haloacetophenone family, presents a favorable compromise. Its reactivity is primarily governed by the α-bromo ketone moiety, which is a potent electrophile susceptible to nucleophilic attack. Compared to its chloro-analogue, 2-chloro-2'-acetophenone, the bromo-derivative is inherently more reactive due to the better leaving group ability of the bromide ion.

However, when compared to the highly reactive iodoacetamide, this compound offers the potential for greater selectivity. Iodoacetamide is known for its high reaction rates with cysteine thiols but can also lead to significant off-target modification of other nucleophilic residues such as methionine, histidine, and lysine, particularly at neutral to alkaline pH.[1] Studies have shown that bromoacetamides, while still reactive, can exhibit improved residue specificity over their iodo-counterparts.[2] This enhanced specificity can be advantageous in complex biological systems where minimizing artifactual modifications is crucial for accurate structure-function studies and the development of targeted covalent inhibitors.

Phenacyl bromide, another related α-bromo ketone, is also a potent alkylating agent. The presence of the 2'-chloro substituent in this compound can subtly modulate the reactivity of the electrophilic center through inductive effects, potentially influencing its interaction with specific protein microenvironments and contributing to a distinct selectivity profile.

Quantitative Performance Metrics

To facilitate a direct comparison, the following table summarizes key performance indicators for this compound and other commonly used alkylating agents. The data is compiled from various studies and provides a quantitative basis for reagent selection.

Alkylating AgentRelative Reactivity (towards Cysteine)Known Off-Target ResiduesAdvantagesDisadvantages
This compound HighMethionine, Histidine, Lysine (expected to be less than iodoacetamide)Good balance of reactivity and selectivity; substituted phenyl ring allows for potential tuning of properties.Limited direct comparative data available; potential for off-target reactions still exists.
IodoacetamideVery HighMethionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus[1]Fast reaction kinetics; widely used and well-characterized.Low specificity, leading to significant off-target modifications.[1]
ChloroacetamideModerateCysteine (highly selective)High specificity for cysteine.Slower reaction kinetics compared to bromo- and iodo-derivatives.
Phenacyl BromideHighMethionine, Histidine, LysineHigh reactivity.Potential for significant off-target reactions.
N-ethylmaleimide (NEM)HighCysteine (highly selective at pH 6.5-7.5)High specificity for thiols under controlled pH.Can react with amines at higher pH; adduct can be reversible under certain conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of any chemical reagent. Below are representative protocols for protein alkylation that can be adapted for use with this compound.

Protocol 1: In-Solution Alkylation of a Purified Protein

This protocol is suitable for the alkylation of a purified protein in solution, for example, prior to mass spectrometry analysis.

Materials:

  • Purified protein of interest

  • Denaturation buffer (e.g., 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • This compound solution (100 mM in a compatible organic solvent like DMSO or ACN)

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • Desalting column

Procedure:

  • Protein Denaturation and Reduction:

    • Dissolve the protein sample in the denaturation buffer to a final concentration of 1-5 mg/mL.

    • Add the reducing agent to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the this compound solution to a final concentration of 20-50 mM (a 2-5 fold molar excess over the reducing agent is a good starting point).

    • Incubate the reaction in the dark at room temperature for 1 hour.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to consume any unreacted alkylating agent.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and by-products using a desalting column equilibrated with a suitable buffer for downstream applications.

Protocol 2: On-Bead Alkylation for Affinity Purification-Mass Spectrometry

This protocol is designed for alkylating proteins that have been captured on affinity beads.

Materials:

  • Protein-bound affinity beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (specific to the affinity tag)

  • Reduction and Alkylation reagents as in Protocol 1

Procedure:

  • Bead Washing:

    • Wash the protein-bound beads three times with Wash Buffer to remove non-specifically bound proteins.

  • On-Bead Reduction and Alkylation:

    • Resuspend the beads in a minimal volume of denaturation buffer containing the reducing agent (10 mM).

    • Incubate at 37°C for 30 minutes.

    • Add the this compound solution to a final concentration of 20-50 mM and incubate in the dark at room temperature for 1 hour.

    • Quench the reaction by adding the quenching solution (50 mM) and incubate for 15 minutes.

  • Washing and Elution:

    • Wash the beads three times with Wash Buffer to remove excess reagents.

    • Elute the alkylated protein using the appropriate Elution Buffer.

Visualizing the Alkylation Process and its Implications

To better understand the workflow and the underlying chemical principles, the following diagrams illustrate the key processes involved in protein alkylation and the potential downstream consequences of using alkylating agents.

G cluster_0 Protein Preparation cluster_1 Alkylation Reaction cluster_2 Downstream Analysis Denaturation Denaturation Reduction Reduction Denaturation->Reduction Expose Cys Reduced Protein Reduced Protein Reduction->Reduced Protein Alkylated Protein Alkylated Protein Reduced Protein->Alkylated Protein Add this compound Enzymatic Digestion Enzymatic Digestion Alkylated Protein->Enzymatic Digestion Mass Spectrometry Mass Spectrometry Enzymatic Digestion->Mass Spectrometry

A simplified workflow for in-solution protein alkylation.

G Alkylating Agent Alkylating Agent Cysteine (Thiol) Cysteine (Thiol) Alkylating Agent->Cysteine (Thiol) High Reactivity Methionine (Thioether) Methionine (Thioether) Alkylating Agent->Methionine (Thioether) Potential Side Reaction Histidine (Imidazole) Histidine (Imidazole) Alkylating Agent->Histidine (Imidazole) Potential Side Reaction Lysine (Amine) Lysine (Amine) Alkylating Agent->Lysine (Amine) Potential Side Reaction

Relative reactivity of alkylating agents with different amino acid residues.

Impact on Cellular Signaling Pathways

While the direct effects of this compound on specific cellular signaling pathways are not extensively documented, its nature as an electrophilic alkylating agent suggests potential interactions with key signaling proteins. Many signaling pathways are regulated by proteins containing reactive cysteine residues in their active or allosteric sites. These include protein kinases, phosphatases, and transcription factors.

Alkylation of such critical cysteine residues can lead to irreversible inhibition of enzyme activity or disruption of protein-protein interactions, thereby modulating signaling cascades. For instance, the modification of a cysteine residue in the active site of a kinase could lock the enzyme in an inactive conformation, effectively blocking downstream signaling. The selectivity profile of this compound will ultimately determine which pathways are most likely to be affected. Further research, employing chemoproteomic approaches, is necessary to elucidate the specific cellular targets of this compound and its precise impact on signaling networks.

G This compound This compound Signaling Protein (with reactive Cys) Signaling Protein (with reactive Cys) This compound->Signaling Protein (with reactive Cys) Covalent Modification Downstream Signaling Downstream Signaling Signaling Protein (with reactive Cys)->Downstream Signaling Active State Inactive Signaling Protein Inactive Signaling Protein Inactive Signaling Protein->Downstream Signaling Blocked Cellular Response Cellular Response Downstream Signaling->Cellular Response

Hypothesized mechanism of signaling pathway inhibition by this compound.

References

structural confirmation of 2-Bromo-2'-chloroacetophenone derivatives using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Confirmation of 2-Bromo-2'-chloroacetophenone Derivatives: X-ray Crystallography vs. Spectroscopic Methods

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques for the structural confirmation of this compound and its derivatives. While X-ray crystallography offers a definitive solid-state structure, a combination of spectroscopic methods provides invaluable information about the molecule's structure in solution and its functional groups.

A Definitive Look: X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for providing an unequivocal determination of a molecule's atomic arrangement in the solid state. This technique yields precise bond lengths, bond angles, and crystallographic parameters that are essential for understanding the molecule's conformation and intermolecular interactions.

Table 1: Crystallographic Data for Representative Chloroacetophenone Derivatives

Parameter2-chloro-1-(3-hydroxyphenyl)ethanone[1][2][3][4]1-(2-(2-chloroethoxy)phenyl)ethanone[5]
Chemical Formula C₈H₇ClO₂C₁₀H₁₁ClO₂
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
a (Å) 4.9172 (2)7.8470 (3)
b (Å) 12.7016 (4)8.0375 (3)
c (Å) 11.8573 (3)9.2261 (4)
α (°) 9077.052 (4)
β (°) 96.294 (1)86.981 (5)
γ (°) 9061.011 (4)
Volume (ų) 736.10 (4)494.98 (3)
Z 42

The Spectroscopic Toolkit: Alternative and Complementary Methods

Spectroscopic techniques are indispensable for the initial characterization and routine analysis of newly synthesized compounds. They provide a wealth of information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about the molecule's structure.

Table 2: Comparative Overview of Structural Confirmation Techniques

TechniqueInformation ObtainedSample RequirementsThroughputKey AdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Single, high-quality crystal (typically >0.1 mm).LowUnambiguous structural determination.Crystal growth can be a major bottleneck; provides solid-state structure which may differ from solution.
¹H NMR Spectroscopy Chemical environment of protons, proton connectivity (J-coupling), stereochemical relationships (NOE).~1-5 mg dissolved in a deuterated solvent.HighProvides detailed information about the molecular skeleton in solution.Complex spectra can be difficult to interpret; may not provide information on quaternary carbons.
¹³C NMR Spectroscopy Number of unique carbon atoms, chemical environment of carbons.~5-20 mg dissolved in a deuterated solvent.MediumDirectly probes the carbon backbone.Low natural abundance of ¹³C results in lower sensitivity; quantitative analysis requires specific experimental setup.
FT-IR Spectroscopy Presence of functional groups (e.g., C=O, C-Cl, C-Br, aromatic rings).Solid, liquid, or gas; minimal sample preparation.Very HighFast, non-destructive, and requires minimal sample.Provides limited information on the overall molecular structure.
Mass Spectrometry (GC-MS) Molecular weight, elemental formula (high-resolution MS), fragmentation patterns for structural clues.Volatile and thermally stable sample for GC-MS.HighHigh sensitivity, provides molecular weight information.Isomers may not be distinguishable; fragmentation can be complex to interpret.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.

Single-Crystal X-ray Diffraction
  • Crystal Growth : Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and often determined empirically.

  • Crystal Mounting : Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection : Place the mounted crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.

¹H NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 1-5 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition : A standard ¹H NMR pulse sequence is used to acquire the free induction decay (FID). The number of scans is chosen to achieve an adequate signal-to-noise ratio.

  • Data Processing : The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-20 mg of the sample in a deuterated solvent in an NMR tube.

  • Instrument Setup : Similar to ¹H NMR, the instrument is locked and shimmed.

  • Data Acquisition : A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A longer relaxation delay may be necessary for quantitative analysis.

  • Data Processing : The acquired FID is processed similarly to ¹H NMR data to generate the final spectrum.

FT-IR Spectroscopy
  • Sample Preparation : For a solid sample, a small amount can be mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Background Spectrum : A background spectrum of the empty sample compartment (or the ATR crystal) is recorded.

  • Sample Spectrum : The sample is placed in the instrument, and the infrared spectrum is recorded. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane). The solution should be filtered to remove any particulate matter.

  • Injection : A small volume of the sample solution is injected into the gas chromatograph, where it is vaporized.

  • Chromatographic Separation : The vaporized sample is carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Mass Analysis : As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected, generating a mass spectrum for each component.

Visualizing the Workflow

The structural confirmation of a newly synthesized compound is a multi-step process. The following diagram illustrates a typical workflow.

G Workflow for Structural Confirmation of a New Compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Initial Structural Elucidation IR FT-IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight Determination Crystal_Growth Crystal Growth NMR->Crystal_Growth Confirmation Needed Xray_Diffraction X-ray Diffraction Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Final_Structure Confirmed 3D Structure Structure_Solution->Final_Structure

Caption: A typical workflow for the synthesis and structural confirmation of a new chemical compound.

Conclusion

The structural confirmation of this compound derivatives, like any novel compound, relies on a synergistic approach. While spectroscopic methods such as NMR, IR, and MS are essential for initial characterization, providing rapid and crucial information about the molecule's connectivity and functional groups in solution, X-ray crystallography remains the ultimate arbiter for determining the precise and unambiguous three-dimensional structure in the solid state. For researchers in drug development and materials science, the detailed structural insights from crystallography are invaluable for understanding structure-activity relationships and designing new molecules with desired properties. Therefore, a comprehensive structural analysis should ideally integrate the strengths of both spectroscopic and crystallographic techniques.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-2'-chloroacetophenone: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical cornerstone of drug discovery and development. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for determining the purity of synthesized 2-Bromo-2'-chloroacetophenone. The information presented herein, including detailed experimental protocols and comparative data, is designed to assist researchers in selecting and implementing the most suitable analytical methodology for their specific needs.

Introduction to this compound and its Purity

This compound (CAS No: 5000-66-8) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular formula is C₈H₆BrClO, and it has a molecular weight of 233.49 g/mol .[1][2] The purity of this intermediate is paramount as impurities can affect the safety and efficacy of the final drug product. Common impurities in the synthesis of this compound can include unreacted starting materials, such as 2'-chloroacetophenone, and byproducts like poly-halogenated species.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a widely utilized technique for the purity analysis of organic compounds, particularly for non-volatile and thermally labile molecules.[3] A reverse-phase HPLC method is generally suitable for the analysis of acetophenone (B1666503) derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed prior to use. For mass spectrometry detection, a volatile buffer like formic acid can be added.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification of compounds based on their mass spectra. Given that this compound has a boiling point of 105 °C at 1 mmHg, it is amenable to GC analysis.[1]

The following GC-MS protocol is a recommended starting point for the analysis of this compound, based on general methods for similar analytes.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution of the synthesized product (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical, yet representative, quantitative data for the analysis of a synthesized batch of this compound containing plausible impurities.

Table 1: HPLC Purity Analysis Data

CompoundRetention Time (min)Peak Area (%)Identification
2'-Chloroacetophenone (Impurity)3.51.2Unreacted Starting Material
This compound 5.8 98.5 Product
2,2-Dibromo-1-(2-chlorophenyl)ethanone (Impurity)8.20.3Over-brominated byproduct

Table 2: GC-MS Purity Analysis Data

CompoundRetention Time (min)Key Mass Fragments (m/z)Peak Area (%)Identification
2'-Chloroacetophenone (Impurity)6.2154, 139, 111, 751.1Unreacted Starting Material
This compound 9.5 232, 234, 153, 155, 111 98.6 Product
2,2-Dibromo-1-(2-chlorophenyl)ethanone (Impurity)12.1310, 312, 314, 153, 1550.3Over-brominated byproduct

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using both HPLC and GC-MS.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_sample_prep Sample Preparation synthesis Synthesized This compound sample_prep_hplc Dissolve in Mobile Phase synthesis->sample_prep_hplc sample_prep_gcms Dissolve in Volatile Solvent synthesis->sample_prep_gcms hplc HPLC Analysis sample_prep_hplc->hplc gcms GC-MS Analysis sample_prep_gcms->gcms hplc_data Chromatogram (UV Detector) hplc->hplc_data gcms_data Total Ion Chromatogram & Mass Spectra gcms->gcms_data hplc_results Purity (%) by Peak Area Impurity Identification by Rt hplc_data->hplc_results gcms_results Purity (%) by Peak Area Impurity Identification by Rt & MS gcms_data->gcms_results

Purity assessment workflow for this compound.

Comparison of HPLC and GC-MS for Purity Analysis

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with distinct advantages.

  • HPLC-UV is a robust and widely accessible technique that is excellent for routine purity checks and quantification. It is non-destructive and suitable for compounds that may be thermally sensitive. However, it provides limited structural information for unknown impurities, relying primarily on retention time for identification against known standards.

  • GC-MS offers superior specificity and identification capabilities. The mass spectrum provides a molecular fingerprint that can be used to definitively identify known impurities and elucidate the structure of unknown byproducts. It is highly sensitive for volatile and semi-volatile compounds. The primary limitation is that the analyte must be thermally stable and sufficiently volatile.

For a comprehensive purity assessment of synthesized this compound, a combination of both techniques is often ideal. HPLC can be used for routine quality control and accurate quantification, while GC-MS can be employed for the definitive identification of impurities and for method validation.

References

A Comparative Mechanistic Study of Reactions Involving 2-Bromo-2'-chloroacetophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of α-Haloketone Reactivity in Heterocyclic Synthesis

In the realm of synthetic organic chemistry and drug development, α-haloketones serve as pivotal building blocks for the construction of a diverse array of heterocyclic compounds. Among these, 2-Bromo-2'-chloroacetophenone is a versatile reagent frequently employed in the synthesis of thiazole (B1198619) derivatives, a scaffold present in numerous pharmacologically active molecules. This guide provides a comprehensive comparison of the mechanistic aspects and performance of this compound in the renowned Hantzsch thiazole synthesis, benchmarked against its α-chloro and α-iodo counterparts. The objective is to furnish researchers with the necessary data to select the optimal starting material and reaction conditions for their synthetic endeavors.

Comparative Performance in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide (or thiourea), stands as a testament to efficient heterocyclic synthesis. The reactivity of the α-haloketone is a critical determinant of reaction rate and overall yield. This is primarily governed by the nature of the halogen atom, which influences the lability of the carbon-halogen bond.

Table 1: Comparison of α-Halo-2'-chloroacetophenones in Hantzsch Thiazole Synthesis

α-HaloketoneHalogenLeaving Group AbilityExpected Relative Reaction RateTypical Reported Yields for Analogs
2-Chloro-2'-chloroacetophenoneChlorinePoorSlowestModerate
This compoundBromineGoodIntermediateGood to Excellent[1]
2-Iodo-2'-chloroacetophenoneIodineExcellentFastestHigh to Excellent

Note: The expected relative reaction rates and typical yields are based on established chemical principles and data from analogous α-haloketones. Specific yields can vary depending on the reaction conditions and the thioamide used.

The electron-withdrawing nature of the chloro substituent at the ortho position of the phenyl ring in this compound can also influence the reactivity of the carbonyl group, potentially enhancing its electrophilicity and thereby affecting the rate of the subsequent intramolecular cyclization step in the Hantzsch synthesis.

Mechanistic Pathways and Key Intermediates

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side products.

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone (e.g., this compound) intermediate1 Thiouronium Salt (S-alkylation) alpha_haloketone->intermediate1 Nucleophilic Attack (SN2) thiourea (B124793) Thiourea thiourea->intermediate1 intermediate2 4-Hydroxy-4,5-dihydrothiazole intermediate1->intermediate2 Intramolecular Cyclization aminothiazole 2-Aminothiazole (B372263) intermediate2->aminothiazole Dehydration

Caption: Key steps in the Hantzsch thiazole synthesis.

The initial and often rate-determining step is the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone, proceeding via an SN2 mechanism. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration to yield the aromatic 2-aminothiazole product.

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of 2-amino-4-(2'-chlorophenyl)thiazole from this compound, a representative example of the Hantzsch thiazole synthesis.

Synthesis of 2-Amino-4-(2'-chlorophenyl)thiazole

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (or Methanol)

  • Sodium Bicarbonate (or Sodium Carbonate) solution (5%)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

  • Add thiourea to the solution and stir the mixture at room temperature for a few minutes.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add the reaction mixture to a beaker containing a stirred solution of 5% sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.

  • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic salts and unreacted thiourea.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2-amino-4-(2'-chlorophenyl)thiazole.

Diagram 2: Experimental Workflow for Hantzsch Thiazole Synthesis

experimental_workflow start Start dissolve Dissolve this compound and Thiourea in Ethanol start->dissolve reflux Heat to Reflux (1-3 h) dissolve->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete neutralize Neutralize with NaHCO3 Solution cool->neutralize precipitate Precipitate Product neutralize->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure 2-Amino-4-(2'-chlorophenyl)thiazole recrystallize->product

Caption: General workflow for the Hantzsch thiazole synthesis.

Alternative Synthetic Strategies

While the Hantzsch synthesis is a robust method, several alternative strategies for the synthesis of thiazoles have been developed, some of which offer advantages in terms of milder reaction conditions or different substitution patterns. One notable alternative is the one-pot synthesis from aromatic methyl ketones.

One-Pot Synthesis of 2-Aminothiazoles from Aromatic Methyl Ketones

This approach combines the α-halogenation of the ketone and the subsequent cyclization with thiourea into a single synthetic operation, thereby improving efficiency. For instance, an aromatic methyl ketone can be reacted with thiourea in the presence of a brominating agent like copper(II) bromide to directly afford the corresponding 2-aminothiazole derivative.[2]

Table 2: Comparison of Synthetic Routes to 2-Aminothiazoles

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Hantzsch Synthesis α-Haloketone, Thiourea-High yields, well-established, versatile[3]Requires pre-functionalized α-haloketone
One-Pot Synthesis Aromatic Methyl Ketone, ThioureaBrominating agent (e.g., CuBr2)Step-economic, avoids isolation of lachrymatory α-haloketones[2]May require optimization for specific substrates
Microwave-Assisted Synthesis α-Haloketone, Thiourea-Significantly reduced reaction times, often higher yields[4]Requires specialized microwave equipment

Conclusion

The choice of α-haloketone in the Hantzsch thiazole synthesis significantly impacts the reaction's efficiency. This compound represents a good balance between reactivity and stability, making it a widely used and effective precursor for the synthesis of 2-amino-4-(2'-chlorophenyl)thiazoles. While α-iodoacetophenones offer faster reaction rates, their higher cost and potential instability may be limiting factors. Conversely, α-chloroacetophenones are more economical but generally require more forcing conditions to achieve comparable yields. The development of one-pot and microwave-assisted methods provides valuable alternatives to the classical Hantzsch synthesis, offering improved efficiency and sustainability. This comparative guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of synthetic routes towards novel thiazole-containing compounds with potential applications in drug discovery and development.

References

A Cost-Benefit Analysis of 2-Bromo-2'-chloroacetophenone in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and synthetic routes is paramount to achieving cost-effective, safe, and efficient large-scale production of active pharmaceutical ingredients (APIs). 2-Bromo-2'-chloroacetophenone is a key building block in the synthesis of a variety of pharmaceuticals, particularly heterocyclic compounds. This guide provides a comprehensive cost-benefit analysis of its use in large-scale synthesis, comparing its primary synthetic route with viable alternatives and offering detailed experimental protocols.

Executive Summary

The industrial synthesis of this compound is dominated by the direct bromination of 2'-chloroacetophenone (B1665101) using elemental bromine. This method is favored for its high yield and atom economy. However, the hazardous nature of bromine necessitates significant capital investment in specialized handling equipment and stringent safety protocols. Key alternatives include the use of N-bromosuccinimide (NBS) as a less hazardous brominating agent and exploring alternative synthetic pathways to the 2'-chloroacetophenone precursor, such as Friedel-Crafts acylation. This analysis indicates that while the direct bromination method remains cost-effective for large-scale production, the associated safety and environmental costs must be carefully managed. For smaller-scale operations or in environments with stringent environmental regulations, the use of NBS can be a competitive alternative.

Data Presentation: Comparative Analysis of Synthetic Routes

The following tables provide a quantitative comparison of the different approaches for the synthesis of this compound and its precursor.

Table 1: Large-Scale Synthesis of this compound

ParameterDirect Bromination with Br₂Bromination with NBS
Starting Material 2'-Chloroacetophenone2'-Chloroacetophenone
Brominating Agent Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)
Typical Yield >95%[1]85-95%
Reaction Time 1-2 hours3-6 hours
Reaction Temperature 20-30°C60-80°C
Key Solvents Water, Dichloromethane (B109758)Acetonitrile, Acetic Acid
Atom Economy HighModerate
Process Mass Intensity (PMI) LowerHigher
Safety Concerns Highly toxic, corrosive, volatileIrritant, thermally sensitive
Waste Products Hydrobromic acid, residual bromineSuccinimide (B58015), residual NBS

Table 2: Cost Comparison of Brominating Agents

ReagentTypical Bulk Price (USD/kg)Key Cost Considerations
**Liquid Bromine (Br₂) **$3 - $5Price volatility, specialized storage and handling equipment, extensive safety training.
N-Bromosuccinimide (NBS) $20 - $30Higher reagent cost, but reduced capital expenditure on safety infrastructure.

Table 3: Precursor Synthesis: "Make vs. Buy" Analysis of 2'-Chloroacetophenone

Synthesis Route"Buy" - Direct Purchase"Make" - Friedel-Crafts Acylation
Starting Materials N/AChlorobenzene, Acetyl Chloride
Catalyst N/AAluminum Chloride (AlCl₃)
Typical Yield N/A70-80% (ortho/para mixture)[2]
Key Cost Factors Market price fluctuations, supplier reliability.Raw material costs, catalyst cost and disposal/recycling, separation of isomers.
Recommendation Generally more cost-effective for most scales due to the challenges of isomer separation in the "make" route.May be considered for very large, integrated manufacturing sites with established infrastructure for Friedel-Crafts reactions and isomer separation.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Direct Bromination

Materials:

  • 2'-Chloroacetophenone (1.5 mol, 231.9 g)

  • Liquid Bromine (1.6 mol, 81.8 mL, 255.7 g)

  • Water (1200 mL)

  • Dichloromethane (400 mL)

  • 5% Sodium Sulfite (B76179) Solution

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a 3L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2'-chloroacetophenone and water.[1]

  • Cool the mixture to 20°C with stirring.

  • Slowly add liquid bromine dropwise over 30 minutes, maintaining the temperature at 20°C.[1]

  • After the addition is complete, continue stirring for 15 minutes.[1]

  • Extract the mixture with dichloromethane.

  • Wash the organic layer sequentially with 5% sodium sulfite solution, saturated sodium bicarbonate solution, and water.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. A yield of up to 99% can be achieved.[1]

Protocol 2: Synthesis of this compound using N-Bromosuccinimide (NBS)

Materials:

  • 2'-Chloroacetophenone (10 mmol, 1.55 g)

  • N-Bromosuccinimide (NBS) (11 mmol, 1.96 g)

  • p-Toluenesulfonic acid (PTSA) (1 mmol, 0.17 g) (catalyst)

  • Acetonitrile (50 mL)

Procedure:

  • In a round-bottom flask, dissolve 2'-chloroacetophenone and PTSA in acetonitrile.

  • Add NBS to the solution.

  • Heat the mixture to reflux (approximately 80°C) and monitor the reaction by TLC.

  • Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove succinimide and the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the product.

Mandatory Visualizations

G cluster_main Large-Scale Synthesis of this compound cluster_br2 Route A: Direct Bromination cluster_nbs Route B: NBS Bromination start 2'-Chloroacetophenone Br2 Liquid Bromine (Br₂) Water, 20°C start->Br2 NBS N-Bromosuccinimide (NBS) Acetonitrile, Reflux start->NBS product_br2 This compound (Yield: >95%) Br2->product_br2 High Yield, Fast Reaction product_nbs This compound (Yield: 85-95%) NBS->product_nbs Safer Reagent, Slower Reaction

Caption: Comparison of synthetic routes to this compound.

G cluster_workflow Workflow: Synthesis of a Zolpidem Analogue A This compound C Condensation Reaction (e.g., in Acetone) A->C B 2-Amino-5-methylpyridine B->C D Imidazo[1,2-a]pyridine Intermediate C->D E Mannich Reaction (Formaldehyde, Dimethylamine) D->E F N,N-dimethylamino intermediate E->F G Further functionalization (e.g., conversion to amide) F->G H Zolpidem Analogue G->H

Caption: Multi-step synthesis of a Zolpidem analogue.

Cost-Benefit Analysis

Costs
  • Raw Materials: The primary cost drivers are the price of 2'-chloroacetophenone and the brominating agent. While liquid bromine is significantly cheaper on a per-kilogram basis, the total cost of its use must include associated safety and handling expenses.

  • Capital Expenditure: The use of liquid bromine on a large scale necessitates investment in specialized infrastructure, including corrosion-resistant reactors, dedicated storage facilities, and advanced ventilation and scrubbing systems to handle toxic fumes. These capital costs are substantially lower when using solid NBS.

  • Operational Costs:

    • Safety: The handling of bromine requires extensive personal protective equipment (PPE), continuous monitoring, and specialized training for personnel, all of which contribute to higher operational costs.

    • Waste Disposal: The disposal of halogenated organic waste and acidic by-products from bromination reactions is a significant cost. While both processes generate waste, the by-products of NBS (succinimide) are generally less hazardous than the unreacted bromine and hydrobromic acid from the direct bromination process.

    • Energy: The NBS method typically requires heating to reflux, leading to higher energy consumption compared to the ambient temperature of the direct bromination process.

Benefits
  • High Yield and Efficiency (Direct Bromination): The direct bromination of 2'-chloroacetophenone with liquid bromine offers consistently high yields (often exceeding 95%), excellent atom economy, and a relatively short reaction time, making it highly efficient for large-scale production.[1]

  • Enhanced Safety Profile (NBS): The primary benefit of using NBS is the significant reduction in handling hazards. As a solid, it is less volatile and corrosive than liquid bromine, reducing the risk of accidental exposure and simplifying handling procedures.

  • Process Simplification (NBS): The use of NBS can simplify reactor design and operational protocols due to the reduced safety concerns, potentially leading to lower capital and maintenance costs for smaller-scale production or in multi-purpose plants.

  • Versatility in Synthesis: this compound is a versatile intermediate. The bromo group is a good leaving group, making the adjacent carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of a wide range of heterocyclic compounds, such as imidazo[1,2-a]pyridines, which are scaffolds for many biologically active molecules, including the hypnotic agent Zolpidem.

Conclusion and Recommendations

The choice between direct bromination with liquid bromine and the use of N-bromosuccinimide for the large-scale synthesis of this compound is a trade-off between raw material cost and process safety.

  • For large-scale, dedicated manufacturing: Direct bromination with liquid bromine is likely the more cost-effective option due to the lower price of the brominating agent and higher reaction efficiency. However, this is contingent on the facility having the necessary infrastructure and robust safety protocols to handle liquid bromine safely. The high yield and atom economy of this process make it attractive from a production standpoint.

  • For small to medium-scale production, or in multi-purpose facilities: The use of N-bromosuccinimide (NBS) presents a compelling alternative. The higher cost of the reagent is offset by the significantly lower capital investment in specialized equipment and the reduced operational costs associated with stringent safety measures. The enhanced safety profile of NBS can also lead to a more favorable risk assessment and potentially lower insurance premiums.

  • Precursor Sourcing: For the precursor, 2'-chloroacetophenone, purchasing from a reliable supplier is generally recommended over in-house synthesis via Friedel-Crafts acylation, unless the manufacturing site has existing, underutilized capacity for such reactions and efficient isomer separation technology.

Ultimately, the optimal choice will depend on a thorough, site-specific analysis of the manufacturing capabilities, safety culture, environmental regulations, and overall business strategy.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-2'-chloroacetophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Bromo-2'-chloroacetophenone, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is crucial for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted to determine the specific PPE required, which generally includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][3][4][5]

  • Hand Protection: Chemical-resistant gloves.[1][2][3][4][5]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1][4][5][6]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[1][2][3][5][6] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[1][5]

This compound is classified as a substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[2][3]

Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from entering drains or water courses.[6]

  • Clean-up:

    • For liquid spills, soak up the material with an inert absorbent material such as dry sand or earth.[1][3]

    • For solid spills, use dry clean-up procedures to avoid generating dust.[6][7]

  • Collection: Place the absorbed material or swept-up solid into a suitable, sealed, and properly labeled container for disposal.[1][3][6]

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[6]

General Disposal Protocol for this compound

The disposal of this compound must be conducted as a hazardous waste.[1][3][5] It is crucial to consult and adhere to all local, regional, and national hazardous waste regulations.[1][5]

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as this compound.

  • Do not mix with other waste streams unless compatibility is confirmed.[8] This compound is incompatible with strong oxidizing agents and strong bases.[1]

  • As a halogenated organic compound, it should be segregated from non-halogenated solvent waste to potentially reduce disposal costs.[9]

Step 2: Containerization

  • Use a compatible, leak-proof, and sealable container for waste collection.[6][8]

  • Ensure the container is in good condition with a secure lid.[8]

  • Leave adequate headspace in liquid waste containers to allow for expansion.[8]

Step 3: Labeling

  • Label the waste container clearly and accurately as soon as waste is added.[8][9]

  • The label should include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound".[8]

    • The CAS number: "5000-66-8".[1]

    • An indication of the hazards (e.g., Corrosive, Toxic, Irritant).[1][2][8]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.[8]

  • The storage area should be cool, dry, and well-ventilated.[1]

  • Ensure secondary containment is in place to manage any potential leaks.[8]

Step 5: Final Disposal

  • Engage a licensed and certified hazardous waste disposal service for the final collection, treatment, and disposal.[8][10][11]

  • Do not attempt to dispose of this compound down the drain or in regular trash.[1][5][8][12]

  • A potential disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10][11]

Quantitative Data

ParameterValueSource
CAS Number5000-66-8[1]
Molecular FormulaC8H6BrClO[13]
Molecular Weight233.49[13]
UN NumberUN3265 (for transport as a corrosive liquid, acidic, organic, n.o.s.)[1]

Experimental Protocols

As direct experimental protocols for the disposal of this compound are not provided in standard safety literature, the recommended "experimental protocol" is the procedural guide outlined above. This involves segregation, proper containerization, labeling, and transfer to a licensed waste management facility.

Disposal Workflow

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Container Management cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Fume Hood A->B C Identify as Hazardous Waste B->C D Segregate from Incompatible Materials & Non-Halogenated Waste C->D E Use a Designated, Compatible, and Sealable Waste Container D->E F Label Container with: 'Hazardous Waste' Chemical Name & CAS No. Hazard Symbols E->F G Store in a Cool, Dry, Ventilated, and Secure Area with Secondary Containment F->G H Arrange for Pickup by a Licensed Hazardous Waste Disposal Service G->H I DO NOT Dispose Down the Drain or in Regular Trash G->I

References

Essential Safety and Operational Guide for 2-Bromo-2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Bromo-2'-chloroacetophenone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Chemical Profile and Hazards

This compound (CAS No: 5000-66-8) is a corrosive liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2] It is also classified as a lachrymator, meaning it can cause tearing, and may cause respiratory irritation.[1][2]

Hazard Classification Description
Acute Oral ToxicityCategory 4[1]
Skin Corrosion/IrritationCategory 1B[1][3]
Serious Eye Damage/IrritationCategory 1[1][2]
Specific Target Organ ToxicityCategory 3 (Respiratory system)[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following equipment should be used at all times when handling this compound.

Protection Type Specific Equipment Standard/Notes
Eye and Face Protection Chemical safety goggles and a face shield.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] Safety glasses alone are insufficient.[4]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).Provides adequate protection against accidental contact with small quantities.[4]
Body Protection A lab coat and appropriate protective clothing to prevent skin exposure.[1]Long pants and closed-toe shoes are the minimum requirement.[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Use if exposure limits are exceeded or if irritation occurs.[1] A type ABEK (EN14387) respirator filter is recommended.[6]

Operational Plan: Handling and Storage

All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[1][4] Ensure that eyewash stations and safety showers are readily accessible.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area within the chemical fume hood by lining it with absorbent material to contain any potential spills.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools for transfer, such as a chemical-resistant syringe or pipette.

  • Experimental Use: During the experiment, keep the container with this compound sealed when not in use. Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Post-Experiment: After use, securely seal the chemical's container.

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands and any exposed skin thoroughly after handling.[1]

Storage:

Store this compound in a designated corrosives area.[1] The container should be kept tightly closed in a dry, cool, and well-ventilated place.[1] It is recommended to keep the chemical refrigerated.[1][6]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure Response:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[1][2] Remove all contaminated clothing. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air.[2] If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[2]

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material to soak up the spill.[1]

  • Collect: Place the absorbed material into a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all materials contaminated with this compound, including absorbent materials from spills and used PPE, in a designated, labeled, and sealed hazardous waste container.

  • Container Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_transfer Transfer Chemical prep_hood->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use post_decontaminate Decontaminate Work Area and Equipment handle_use->post_decontaminate post_wash Wash Hands and Exposed Skin post_decontaminate->post_wash disp_collect Collect Contaminated Waste post_wash->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_dispose Dispose via Approved Waste Service disp_store->disp_dispose emergency_spill Spill Occurs spill_evacuate Evacuate Area emergency_spill->spill_evacuate spill_contain Contain Spill emergency_spill->spill_contain spill_collect Collect Waste emergency_spill->spill_collect emergency_exposure Exposure Occurs exp_first_aid Administer First Aid emergency_exposure->exp_first_aid exp_medical Seek Medical Attention emergency_exposure->exp_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.